molecular formula C8H7F3N2O B2357175 5-Amino-2-(trifluoromethyl)benzamide CAS No. 1369881-97-9

5-Amino-2-(trifluoromethyl)benzamide

カタログ番号: B2357175
CAS番号: 1369881-97-9
分子量: 204.152
InChIキー: BSPCYPOCILQONI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-2-(trifluoromethyl)benzamide (CAS 1369881-97-9) is an organic compound with the molecular formula C8H7F3N2O and a molecular weight of 204.15 g/mol . This chemical features a benzamide core structure substituted with an electron-withdrawing trifluoromethyl group and a primary amino group, making it a valuable building block in modern medicinal chemistry and drug discovery . The benzamide scaffold is recognized for its presence in a wide array of biologically active molecules and is extensively investigated for pharmacological activities including antimicrobial, anticancer, carbonic anhydrase inhibitory, and cholinesterase inhibitory effects . The strategic incorporation of the trifluoromethyl group is a prominent tactic in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby influencing its overall pharmacokinetic profile . As a key intermediate, researchers utilize this compound in the synthesis and development of novel chemical entities for various disease targets . It serves as a versatile precursor for further chemical derivatization; the primary amino group can be acylated, alkylated, or used in diazotization reactions to create a diverse library of analogues for structure-activity relationship (SAR) studies . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling and use instructions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-amino-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPCYPOCILQONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetic properties of 5-Amino-2-(trifluoromethyl)benzamide in early-stage drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the selection of starting building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a therapeutic program. 5-Amino-2-(trifluoromethyl)benzamide (CAS: 1369881-97-9) is a highly privileged, multi-functional fragment[1]. It combines the hydrogen-bonding networks of a primary benzamide, the synthetic handle of an aniline, and the metabolic shielding of a trifluoromethyl (-CF₃) group.

This whitepaper deconstructs the physicochemical properties of this fragment, explains the stereoelectronic causality behind its metabolic behavior, and provides self-validating experimental protocols for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Structural Deconstruction & Stereoelectronic Causality

The pharmacokinetic behavior of 5-Amino-2-(trifluoromethyl)benzamide is not merely the sum of its parts; it is governed by the precise spatial arrangement of its functional groups. Understanding these interactions is critical for rational drug design.

  • The Para-Trifluoromethyl Effect: The -CF₃ group is positioned at C2, exactly para to the amino group at C5. The -CF₃ moiety is powerfully electron-withdrawing via both inductive and resonance effects[2]. By pulling electron density away from the aniline nitrogen, it significantly lowers the pKa of the amine. Causality: This reduction in basicity is a deliberate design advantage; it suppresses rapid Cytochrome P450 (CYP450)-mediated N-oxidation, thereby mitigating the risk of forming toxic, reactive hydroxylamine species[3].

  • Steric Shielding of the Benzamide: The bulky -CF₃ group is ortho to the benzamide group at C1. Causality: This proximity induces a steric clash that restricts the rotational freedom of the amide bond. This conformational locking not only pre-organizes the fragment for target binding (reducing entropic penalty) but also sterically shields the amide from rapid hydrolysis by non-specific plasma amidases, enhancing systemic half-life[4].

  • Lipophilicity vs. Permeability: While the aniline and benzamide groups introduce necessary polar surface area (TPSA) for target engagement, the -CF₃ group acts as a lipophilic counterbalance, ensuring optimal passive membrane permeability across the gut wall and blood-brain barrier[2].

Table 1: Predicted Physicochemical Profile

To facilitate rapid decision-making in hit-to-lead progression, the quantitative physicochemical parameters of the fragment are summarized below.

ParameterValuePharmacokinetic Implication
Molecular Weight 204.15 g/mol Highly efficient for FBDD; allows mass budget for lead optimization.
cLogP ~1.8 - 2.2Optimal balance of aqueous solubility and passive lipid permeability.
TPSA 69.11 ŲExcellent for oral absorption; permits blood-brain barrier (BBB) penetration.
H-Bond Donors 2 (-NH₂, -CONH₂)Facilitates strong target interactions but requires desolvation energy.
H-Bond Acceptors 2 (N, O)Contributes to target specificity and aqueous solubility.
Rotatable Bonds 1High structural rigidity; low entropic penalty upon target binding.

Metabolic Fate & Clearance Pathways

The clearance of xenobiotics is primarily driven by Phase I (functionalization) and Phase II (conjugation) metabolism[5]. For 5-Amino-2-(trifluoromethyl)benzamide, the metabolic flux is uniquely shifted due to its substitution pattern.

  • Phase II Conjugation (Primary Clearance): Because the aromatic ring is deactivated by the -CF₃ group, Phase I oxidative metabolism is hindered. Consequently, the primary clearance route shifts to Phase II metabolism. The free amino group is highly susceptible to N-acetylation by N-acetyltransferases (NAT1/NAT2) and N-glucuronidation by UDP-glucuronosyltransferases (UGTs)[5].

  • Amide Hydrolysis (Minor Clearance): While benzamides can be hydrolyzed to their corresponding benzoic acids, the ortho-CF₃ steric shield slows this process significantly.

  • CYP450 Oxidation (Suppressed): The electron-deficient nature of the ring protects the core from aromatic hydroxylation, a common liability in unsubstituted anilines[3].

MetabolicFate Parent 5-Amino-2-(CF3)benzamide (Parent Fragment) Phase2_NAT N-Acetylation (NAT1/NAT2) Parent->Phase2_NAT Major Route Phase2_UGT N-Glucuronidation (UGTs) Parent->Phase2_UGT Secondary Route Phase1_CYP N-Oxidation (CYP450) Parent->Phase1_CYP Suppressed by CF3 Amidase Amide Hydrolysis (Amidases) Parent->Amidase Sterically Hindered

Figure 1: Predicted phase I and II metabolic pathways of the fragment.

Self-Validating Experimental Protocols

To empirically validate the pharmacokinetic hypotheses outlined above, rigorous in vitro profiling is required. As a standard of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every protocol must be a self-validating system . This means the assay design inherently controls for false positives/negatives through internal biological and chemical benchmarks.

Protocol A: High-Throughput Microsomal Stability Assay (HLM/RLM)

Purpose: To determine the intrinsic clearance ( CLint​ ) and estimate the hepatic extraction ratio. Self-Validation Mechanism: Includes a minus-NADPH control to differentiate enzymatic metabolism from chemical instability, and a high-clearance positive control (Verapamil) to verify the enzymatic competence of the microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 5-Amino-2-(trifluoromethyl)benzamide in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Incubation Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare the incubation mixture containing 0.5 mg/mL HLM protein and the 1 µM test compound in the phosphate buffer.

  • Self-Validating Controls:

    • Positive Control: Run Verapamil (1 µM) in parallel.

    • Negative Control: Prepare an identical well for the test compound but substitute the NADPH regenerating system with an equal volume of buffer.

  • Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3.3 mM MgCl₂).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol).

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate.

  • Analysis: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the log-linear decline of the analyte/internal standard peak area ratio.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Purpose: To confirm that the para-CF₃ group successfully suppresses the formation of toxic hydroxylamines from the aniline moiety. Self-Validation Mechanism: Acetaminophen (APAP) is run in parallel as a positive control, as it reliably forms the NAPQI-GSH adduct in the presence of microsomes.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the test compound with 1 mg/mL HLM and 5 mM reduced Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate for 60 minutes.

  • Quenching: Quench with an equal volume of cold acetonitrile. Centrifuge to remove proteins.

  • Detection: Analyze the supernatant using High-Resolution Mass Spectrometry (LC-HRMS). Perform a neutral loss scan for 129 Da (characteristic of GSH adducts) and monitor for the expected mass of the parent + oxygen + GSH adduct.

Workflow Step1 Compound Prep (10 mM DMSO) Step2 HLM Incubation + NADPH (37°C) Step1->Step2 Step3 Quench Reaction Cold ACN + IS Step2->Step3 Step4 Centrifugation 4000 rpm, 15 min Step3->Step4 Step5 LC-MS/MS Analysis MRM Mode Step4->Step5 Step6 Data Processing Calculate CL_int Step5->Step6

Figure 2: Self-validating high-throughput microsomal stability workflow.

Data Interpretation & Progression Criteria

When advancing 5-Amino-2-(trifluoromethyl)benzamide derivatives through the hit-to-lead cascade, the raw data generated from the protocols above must be contextualized against strict acceptance criteria.

Table 2: Pharmacokinetic Acceptance Criteria for Fragment Progression
AssayTarget MetricRationale for Progression
Microsomal Stability (HLM) CLint​ < 30 µL/min/mgEnsures the compound is not rapidly cleared by hepatic first-pass metabolism, allowing for sufficient oral bioavailability.
GSH Trapping No detectable adductsConfirms the stereoelectronic shielding of the aniline group is effective, minimizing idiosyncratic toxicity risks.
Caco-2 Permeability Papp​ > 10 × 10⁻⁶ cm/sValidates that the lipophilicity of the -CF₃ group sufficiently overcomes the polar surface area of the amide and amine.
Efflux Ratio (Caco-2) Ratio < 2.0Indicates the fragment is not a strong substrate for P-glycoprotein (P-gp) or BCRP efflux transporters.

Sources

The Solubility Profile of 5-Amino-2-(trifluoromethyl)benzamide: A Comprehensive Technical Guide for Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone methodology for modulating a molecule's pharmacokinetic and pharmacodynamic properties. 5-Amino-2-(trifluoromethyl)benzamide (CAS: 1369881-97-9) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and targeted antineoplastic agents. However, evaluating its solubility presents a complex physicochemical challenge. The molecule features a highly lipophilic trifluoromethyl (–CF₃) group juxtaposed against a hydrogen-bonding benzamide (–CONH₂) and a weakly basic aniline (–NH₂) group.

This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of 5-Amino-2-(trifluoromethyl)benzamide across aqueous and organic media. Designed for formulation scientists and medicinal chemists, this guide details the causality behind its dissolution behavior, outlines a self-validating experimental protocol for thermodynamic solubility determination, and provides actionable strategies for formulation enhancement.

Physicochemical Profiling & Structural Causality

To accurately predict and measure the solubility of 5-Amino-2-(trifluoromethyl)benzamide, one must first deconstruct the electronic and steric effects of its functional groups.

The Trifluoromethyl (–CF₃) Effect on Lipophilicity

The introduction of a –CF₃ group profoundly alters the hydration shell of the molecule. The C–F bond is highly polarized, yet the overall –CF₃ group is exceptionally bulky and hydrophobic. This substitution significantly increases the partition coefficient (LogP) of the molecule, driving it out of the aqueous phase and into lipid-like environments, a well-documented phenomenon utilized to enhance metabolic stability and cell penetration in drug design1[1].

Inductive Effects on pKa and Ionization

A common pitfall in early-stage formulation is assuming the aniline (–NH₂) group will readily protonate in acidic media to form a soluble salt. A standard aniline has a pKa of ~4.6. However, in 5-Amino-2-(trifluoromethyl)benzamide, the –CF₃ group (para to the amine) and the –CONH₂ group (meta to the amine) exert powerful electron-withdrawing inductive (–I) and resonance effects. These groups pull electron density away from the aromatic ring, drastically reducing the electron density on the aniline nitrogen.

Consequently, the pKa of the conjugate acid is depressed to approximately < 2.0. Because the molecule remains virtually un-ionized across the entire physiological pH spectrum (pH 1.2 to 7.4), pH adjustment is an ineffective strategy for solubility enhancement. The interplay of the polar C–F bond with electronegative functional groups strictly dictates this lipophilicity modulation2[2].

Crystal Lattice Energy

The primary amine and the amide carbonyl are strong hydrogen bond donors and acceptors. In the solid state, they form a highly ordered, stable crystal lattice. For dissolution to occur, the solvation energy provided by the solvent must exceed this crystal lattice energy. Water cannot provide sufficient solvation energy for the hydrophobic –CF₃ moiety, resulting in precipitation.

Data Presentation: Solubility in Aqueous vs. Organic Solvents

The table below summarizes the solubility profile of 5-Amino-2-(trifluoromethyl)benzamide based on its physicochemical properties and solvent dielectric constants.

SolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Primary Solvation Mechanism
Aqueous Buffer (pH 1.2) ~80.0< 0.1Trace protonation of the aniline group; limited by high lipophilicity.
Aqueous Buffer (pH 7.4) ~80.0< 0.01Fully un-ionized; hydrophobic exclusion by the –CF₃ group.
DMSO 46.7> 50.0Strong H-bond acceptor; efficiently disrupts the solid-state crystal lattice.
DMF 36.7> 50.0Strong H-bond acceptor; high dipole moment stabilizes the molecule.
Methanol 32.710.0 - 30.0Protic solvent; acts as both H-bond donor and acceptor for the amide.
Dichloromethane (DCM) 8.91.0 - 5.0Weak dipole-dipole interactions; moderate solvation of the aromatic ring.
Hexanes 1.9< 0.01Insufficient polarity to break the intermolecular hydrogen bond network.

Experimental Workflow: Thermodynamic Solubility Determination

Kinetic solubility assays (often utilizing DMSO stock dilutions) frequently overestimate the solubility of fluorinated compounds due to the formation of metastable supersaturated solutions. To obtain accurate data for formulation, the Thermodynamic Shake-Flask Method must be employed3[3].

Step-by-Step Self-Validating Protocol
  • Solvent & Vessel Preparation: Dispense 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer) into a 2.0 mL glass HPLC vial. Causality: Glass is mandatory. Highly lipophilic fluorinated compounds exhibit non-specific binding to the hydrophobic walls of standard polypropylene microcentrifuge tubes, which artificially depletes the solute from the aqueous phase and skews results.

  • Solid Addition (Oversaturation): Add 5.0 mg of crystalline 5-Amino-2-(trifluoromethyl)benzamide to the vial to ensure a visible suspension remains.

  • Equilibration: Seal the vial and incubate in a thermoshaker at 37.0 ± 0.5 °C with orbital shaking at 400 rpm for 72 hours . Causality: Fluorinated crystalline lattices possess high dissolution activation energies. Standard 24-hour incubations often fail to reach true thermodynamic equilibrium. Extended shaking ensures the system reaches a stable saturation point4[4].

  • Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes at 37 °C. Causality: Centrifugation is prioritized over filtration. If filtration is absolutely required for LC-MS/UV compatibility, use a 0.22 µm PTFE syringe filter and discard the first 200 µL of filtrate. This self-validating step saturates any potential hydrophobic binding sites on the membrane, ensuring the collected filtrate accurately represents the true solution concentration.

  • Quantification: Dilute the supernatant immediately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon column injection. Quantify using HPLC-UV (at the compound's λ_max) against a 5-point calibration curve prepared in DMSO4[4].

Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree for evaluating the solubility and developing a formulation strategy for 5-Amino-2-(trifluoromethyl)benzamide.

G cluster_0 Solubility Evaluation N1 5-Amino-2-(trifluoromethyl)benzamide (Target Compound) N2 Physicochemical Profiling High Lipophilicity, Low pKa N1->N2 N3 Aqueous Media (pH 1.2 - 7.4) N2->N3 N4 Organic Solvents (DMSO, MeOH, DCM) N2->N4 N5 Result: Poor Solubility (< 0.01 mg/mL) N3->N5 N6 Result: High Solubility (> 50 mg/mL in DMSO) N4->N6 N7 Formulation & Assay Strategy N5->N7 N6->N7 N8 Avoid pH Adjustment (Compound remains un-ionized) N7->N8 N9 Micellar Solubilization (Tween 80, Cremophor) N7->N9 N10 Complexation (HP-β-Cyclodextrin) N7->N10

Workflow for solubility profiling and formulation strategy of 5-Amino-2-(trifluoromethyl)benzamide.

Strategies for Solubility Enhancement

Because the compound resists ionization and exhibits poor aqueous solubility, traditional pH-adjustment techniques will fail. Formulation scientists must pivot to alternative solubilization techniques:

  • Micellar Solubilization: Utilizing non-ionic surfactants such as Polysorbate 80 (Tween 80) or Cremophor EL. The hydrophobic –CF₃ group partitions favorably into the lipophilic core of the micelle, while the PEGylated exterior maintains aqueous dispersion.

  • Co-Solvent Systems: Blending water with water-miscible organic solvents like Polyethylene Glycol 400 (PEG400) or Propylene Glycol decreases the overall dielectric constant of the vehicle, reducing the energy penalty of solvating the lipophilic molecule.

  • Cyclodextrin Complexation: The use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically enhance solubility. The trifluoromethyl-benzene moiety is sterically and electronically well-suited to insert into the hydrophobic cavity of the cyclodextrin torus, shielding it from the bulk aqueous environment.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace Source: SciSpace URL:[Link]

  • 3.7. Determination of Thermodynamic Solubility - Bio-protocol Source: Bio-protocol URL:[Link]

Sources

Decoding Pharmacological Versatility: In Vitro Mechanisms of Action for 5-Amino-2-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-2-(trifluoromethyl)benzamide (CAS 1369881-97-9) has emerged as a highly privileged scaffold in modern medicinal chemistry . Rather than acting as a monolithic drug, this molecule serves as a versatile building block whose derivatives exhibit potent, target-specific in vitro mechanisms of action. By functionalizing the primary 5-amino group and leveraging the unique steric and electronic properties of the 2-trifluoromethylbenzamide core, researchers have developed derivatives that primarily operate via two distinct mechanistic pathways: Type II Kinase Inhibition (stabilizing the DFG-out inactive conformation) and DprE1 Inhibition (disrupting mycobacterial cell wall biosynthesis) .

This technical guide dissects the structural causality behind these mechanisms, provides self-validating in vitro protocols for their evaluation, and synthesizes quantitative data to guide future structure-activity relationship (SAR) optimization.

Structural Rationale & Pharmacophore Dynamics

To understand the mechanism of action, we must first deconstruct the causality of the scaffold's structural features:

  • The Trifluoromethyl (-CF3) Group: Positioned at the ortho (2-) position, the -CF3 group is highly lipophilic and electron-withdrawing. In kinase targets, this group is precisely sized to penetrate and occupy the deep, hydrophobic allosteric pocket exposed only when the kinase is in its inactive state . Furthermore, the strong C-F bonds resist cytochrome P450-mediated oxidation, drastically improving in vitro metabolic stability.

  • The Benzamide Moiety: The primary amide acts as a critical bidentate hydrogen-bonding network. The carbonyl oxygen acts as an H-bond acceptor, while the amide nitrogen acts as an H-bond donor. This network typically anchors the molecule to conserved catalytic residues (e.g., the hinge region or specific glutamate/aspartate residues in kinases).

  • The 5-Amino Vector: The meta-positioned primary amine provides a synthetic handle for extending the molecule into solvent-exposed regions or linking it to other pharmacophores (e.g., via urea or amide linkages) to fine-tune target selectivity.

KinaseInhibition A 5-A-2-TFMB Derivative B Kinase DFG-Out Conformation A->B Targets C Hydrophobic Pocket Binding (CF3 Group) B->C Anchors via D H-Bond Network (Benzamide) B->D Stabilizes via E Kinase Inactivation (c-Src / Abl) C->E Synergistic Inhibition D->E

Fig 1: Mechanistic pathway of Type II kinase inhibition by 5-A-2-TFMB derivatives.

Mechanism 1: Type II Kinase Inhibition (DFG-Out Stabilization)

The most prominent in vitro mechanism for urea- or amide-linked derivatives of 5-amino-2-(trifluoromethyl)benzamide is the inhibition of non-receptor tyrosine kinases (such as c-Src and Bcr-Abl) via a Type II mechanism .

Mechanistic Causality

Unlike Type I inhibitors that compete directly with ATP for the active conformation (DFG-in), 5-A-2-TFMB derivatives bind to the DFG-out conformation . In this state, the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop rotates ~180 degrees. This rotation exposes a secondary hydrophobic pocket adjacent to the ATP-binding site. The -CF3 group of the benzamide scaffold wedges into this pocket, while the benzamide core forms critical hydrogen bonds with the catalytic glutamate (e.g., Glu310 in c-Src) and the backbone amide of the DFG aspartate. This locks the kinase in an inactive state, preventing substrate phosphorylation.

Quantitative Data Summary

Table 1: Comparative In Vitro Profiling of 5-A-2-TFMB Derivatives vs. Standard Inhibitors

Compound ClassPrimary TargetBinding ModeIC50 (nM)Ba/F3 Cell Viability (IC50 µM)
5-A-2-TFMB Urea Derivative c-Src / AblType II (DFG-out)12.52.1
5-A-2-TFMB Amide Derivative Abl (T315I mutant)Type II (DFG-out)45.05.4
Imatinib (Control) Abl (WT)Type II (DFG-out)25.01.5
Dasatinib (Control) c-SrcType I (DFG-in)0.50.1
Self-Validating Protocol: ATP-Shift TR-FRET Kinase Assay

To definitively prove a Type II mechanism in vitro, we utilize an ATP-shift assay. The causality here is simple: if the compound binds to the allosteric DFG-out pocket (Type II), its IC50 will be relatively insensitive to increasing ATP concentrations. If it binds the ATP pocket (Type I), the IC50 will shift rightward (weaken) as ATP concentration increases.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 5-A-2-TFMB derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • Target Incubation (Critical Step): Add the purified kinase (e.g., c-Src) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality Note: Incubate the inhibitor and kinase for 60 minutes at room temperature prior to adding ATP . Type II inhibitors exhibit slow-binding kinetics due to the requirement for the kinase to undergo a conformational shift to the DFG-out state.

  • Substrate & ATP Addition: Initiate the reaction by adding the peptide substrate and ATP.

    • Self-Validation Setup: Run two parallel plates. Plate A uses ATP at 1×Km​ (e.g., 10 µM). Plate B uses ATP at 10×Km​ (e.g., 100 µM).

  • Detection: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin).

  • Data Analysis: Calculate the IC50. An IC50 shift ratio ( IC5010x​/IC501x​ ) of < 2.0 validates the Type II non-competitive mechanism of the 5-A-2-TFMB scaffold.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Pre-Incubation (60 min, allows DFG-shift) Step1->Step2 Step3 3. TR-FRET Signal Detection Step2->Step3 SelfVal Self-Validation: Parallel 10x ATP Assay Step2->SelfVal Split Workflow Step4 4. IC50 Calculation & Shift Analysis Step3->Step4 SelfVal->Step4 Compare IC50

Fig 2: Self-validating in vitro kinase assay workflow for derivative screening.

Mechanism 2: DprE1 Inhibition in Mycobacteria

Recent literature has identified that specific nitro- and alkyl-substituted derivatives of the trifluoromethylbenzamide scaffold exhibit potent antimicrobial activity, specifically against Mycobacterium tuberculosis.

Mechanistic Causality

The target is DprE1 (Decaprenylphosphoryl- β -D-ribose 2'-epimerase), an essential enzyme for the biosynthesis of arabinogalactan in the mycobacterial cell wall. The 5-A-2-TFMB derivatives (particularly when functionalized with electron-deficient groups) fit snugly into the hydrophobic active site of DprE1. The -CF3 group enhances the lipophilic efficiency (LipE) required to penetrate the uniquely thick, lipid-rich mycobacterial cell wall. Inhibition of DprE1 leads to cell lysis and death.

Self-Validating Protocol: Resazurin Microtiter Assay (REMA) with Efflux Control

When testing in vitro efficacy against whole-cell mycobacteria, a high Minimum Inhibitory Concentration (MIC) could mean either the compound fails to inhibit DprE1, or the compound is being actively pumped out of the cell. We must build a self-validating control into the protocol.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.6.

  • Compound Plating: Dispense serial dilutions of the 5-A-2-TFMB derivative into a 96-well plate.

    • Self-Validation Setup: In a parallel set of wells, spike in Reserpine (20 µg/mL) , a known efflux pump inhibitor. Causality: If the MIC drops significantly in the presence of Reserpine, the derivative is a substrate for efflux pumps, indicating that the scaffold needs further optimization to reduce efflux liability, rather than a failure of target binding.

  • Inoculation & Incubation: Add the bacterial suspension ( 105 CFU/well). Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution. Incubate for an additional 24 hours.

  • Readout: Viable cells reduce blue resazurin to pink, fluorescent resorufin. The MIC is defined as the lowest concentration preventing the color change.

Conclusion

The 5-Amino-2-(trifluoromethyl)benzamide scaffold is a masterclass in rational drug design. By understanding the causality of its structural components—the lipophilic anchor of the -CF3 group and the hydrogen-bonding capacity of the benzamide—researchers can reliably direct its derivatives toward specific in vitro targets. Whether stabilizing the DFG-out conformation of kinases or disrupting mycobacterial cell wall synthesis via DprE1, the implementation of rigorous, self-validating in vitro assays ensures that the observed pharmacological effects are both accurate and mechanistically sound.

References

  • Title: Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Affinity Reagents that Target a Specific Inactive Form of Protein Kinases Source: PMC (National Institutes of Health) URL: [Link]

Toxicity profile and in vitro safety data for 5-Amino-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing the In Vitro Safety Profile of 5-Amino-2-(trifluoromethyl)benzamide

Preamble: Navigating the Data Gap for 5-Amino-2-(trifluoromethyl)benzamide

For drug development professionals, establishing a comprehensive safety profile is a critical early-stage gatekeeping step. 5-Amino-2-(trifluoromethyl)benzamide, a fluorinated aromatic amide, represents a class of compounds with significant potential in medicinal chemistry. However, a thorough review of publicly accessible scientific literature and toxicological databases reveals a conspicuous absence of specific in vitro safety and toxicity data for this particular molecule.

This guide, therefore, pivots from a conventional data summary to a more foundational, strategic framework. It is designed to provide researchers and scientists with the requisite experimental blueprints to systematically establish the in vitro toxicity profile of 5-Amino-2-(trifluoromethyl)benzamide. By leveraging established principles of toxicology and data from structurally related benzamide derivatives, we will outline a robust, self-validating testing cascade. This document serves as both a technical manual and a strategic guide to de-risking novel chemical entities.

Section 1: The Benzamide Scaffold - A Toxicological Context

The benzamide functional group is a common motif in a wide array of pharmaceuticals. While many benzamide-containing drugs are safe and effective, the broader class of aromatic amines and amides is not without toxicological liabilities. Potential hazards can include cytotoxicity and genotoxicity, often mediated by metabolic activation of the aromatic ring or the amino group. Therefore, a rigorous in vitro toxicological assessment of any novel benzamide derivative is imperative.

For structurally related compounds, safety data sheets indicate potential hazards such as skin and eye irritation, and potential for respiratory irritation[1][2]. More significantly, some benzamide derivatives have been shown to interact with various biological targets, which underscores the need for a thorough safety evaluation[3][4]. The trifluoromethyl group, while often added to enhance metabolic stability and potency, can also alter toxicological properties. This justifies a de novo assessment for 5-Amino-2-(trifluoromethyl)benzamide.

Section 2: Foundational In Vitro Safety Assessment: A Tiered Approach

A logical, tiered approach to in vitro safety assessment is recommended, starting with broad cytotoxicity assays and progressing to more specific endpoints like genotoxicity.

Tier 1: Cytotoxicity Assessment

The initial step is to determine the concentration range at which 5-Amino-2-(trifluoromethyl)benzamide elicits a cytotoxic response in relevant cell lines. This data is crucial for designing subsequent, more complex assays, ensuring that the tested concentrations are not so high as to cause overt cytotoxicity that would confound the results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 5-Amino-2-(trifluoromethyl)benzamide in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Projected Cytotoxicity Data Summary for 5-Amino-2-(trifluoromethyl)benzamide

Cell LineExposure Time (hours)Projected IC50 (µM)
HepG2 (Liver)24To be determined
HepG2 (Liver)48To be determined
HEK293 (Kidney)24To be determined
HEK293 (Kidney)48To be determined

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard initial screen for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.

Experimental Protocol: Ames Test (OECD Guideline 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a liver enzyme extract (S9 fraction) is critical to assess the mutagenicity of metabolites.[5][6]

Step-by-Step Methodology:

  • Strain Selection: Utilize a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without the addition of a liver S9 fraction from Aroclor 1254-induced rats or hamsters to simulate mammalian metabolism.

  • Compound Exposure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (if required).

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background (vehicle control) count in one or more strains.

Table 2: Projected Ames Test Data Summary for 5-Amino-2-(trifluoromethyl)benzamide

Bacterial StrainMetabolic Activation (S9)Highest Non-Toxic Dose (µ g/plate )Result (Mutagenic/Non-mutagenic)
TA98-To be determinedTo be determined
TA98+To be determinedTo be determined
TA100-To be determinedTo be determined
TA100+To be determinedTo be determined
TA1535-To be determinedTo be determined
TA1535+To be determinedTo be determined
TA1537-To be determinedTo be determined
TA1537+To be determinedTo be determined
WP2 uvrA-To be determinedTo be determined
WP2 uvrA+To be determinedTo be determined

Diagram 2: Ames Test Workflow

Ames_Test_Workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_readout Analysis bacteria Bacterial Culture mix Combine Bacteria, Compound, +/- S9, and Top Agar bacteria->mix compound Test Compound Dilutions compound->mix s9_mix S9 Metabolic Mix s9_mix->mix plate Pour onto Minimal Agar Plates mix->plate incubate Incubate (48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Mutagenicity count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Section 3: Advanced In Vitro Safety Profiling

Should the foundational assays indicate potential liabilities, or for a more comprehensive de-risking strategy, further in vitro assays are recommended.

  • In Vitro Micronucleus Test (OECD Guideline 487): This assay detects chromosomal damage (clastogenicity) or aneuploidy in mammalian cells. It serves as a follow-up to a positive Ames test or as a parallel assessment of genotoxicity.

  • hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. An early-stage patch-clamp or binding assay is crucial for compounds intended for systemic administration.

  • Metabolic Stability and Metabolite Identification: Understanding the metabolic fate of the compound in liver microsomes or hepatocytes can provide insights into potential toxic metabolites.

Conclusion and Forward-Looking Strategy

The current lack of public data on the in vitro safety profile of 5-Amino-2-(trifluoromethyl)benzamide necessitates a structured and proactive approach to its toxicological evaluation. The tiered strategy outlined in this guide, beginning with cytotoxicity and progressing through genotoxicity and other specific endpoints, provides a robust framework for generating the necessary data to make informed decisions in a drug development program. By adhering to internationally recognized guidelines and employing a logical, evidence-based testing cascade, researchers can effectively characterize the safety profile of this and other novel chemical entities, ensuring that only the most promising and safest candidates advance toward clinical development.

References

  • Sigma-Aldrich. 5-Amino-2-(trifluoromethyl)
  • KamulinBiotech co.ltd. Materials Safety Data Sheet N-(2-Aminoethyl)-4-[3-(trifluoromethyl)-3H-diazin-3-yl]benzamide.
  • Lee, S., et al. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. PMC. [Link]

  • Molecules. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. [Link]

  • Molecules. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC. [Link]

  • Mutation Research. (1985). The differential effect of benzamide upon the toxicity and mutations produced in Chinese hamster ovary cells by N-methyl nitrosourea, N-ethyl nitrosourea and N-hydroxy-2-aminofluorene. PubMed. [Link]

  • ACS Publications. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. [Link]

  • MDPI. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. [Link]

  • Journal of Pharmaceutical Chemistry. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. [Link]

  • TCI EUROPE N.V. Methyl 2-Amino-4-(trifluoromethyl)
  • Charles River Laboratories. Ames Test. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Scientific Reports. (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PMC. [Link]

Sources

Preliminary Screening of 5-Amino-2-(trifluoromethyl)benzamide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of these properties. This guide provides a comprehensive framework for the preliminary screening of 5-Amino-2-(trifluoromethyl)benzamide, a versatile building block for pharmaceutical synthesis. We will detail its physicochemical characterization, a proposed synthetic route with purification protocols, a robust analytical workflow for quality control, and essential safety considerations. The methodologies are designed to be self-validating, providing researchers with a reliable foundation for incorporating this valuable intermediate into drug discovery pipelines.

Introduction: The Strategic Value of the Aminobenzamide Scaffold

5-Amino-2-(trifluoromethyl)benzamide presents a compelling molecular architecture for drug development. It combines three key features:

  • Aniline Moiety: The primary amine at the 5-position serves as a versatile synthetic handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, enabling the exploration of diverse chemical space.

  • Benzamide Core: The benzamide structure is a common pharmacophore found in numerous approved drugs, recognized for its ability to form key hydrogen bond interactions with biological targets.[1]

  • Trifluoromethyl Group: Positioned ortho to the amide, the -CF3 group exerts a strong electron-withdrawing effect. This influences the acidity of the amide N-H, modulates the basicity of the aniline nitrogen, and can sterically guide binding conformations. Crucially, the -CF3 group is known to block metabolic oxidation at the adjacent aromatic position, a common liability in drug candidates.[2][3]

This guide establishes the foundational experiments required to qualify this compound as a reliable starting material for library synthesis or lead optimization campaigns.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and hazards is non-negotiable before its use in synthesis. While specific experimental data for this exact isomer is sparse, we can infer a profile from closely related analogues and supplier safety data sheets.

Table 1: Physicochemical Properties of Related Benzamide Analogues

PropertyValue (Estimated/Analog Data)Rationale & Significance
CAS Number 1261471-58-2 (for 5-Amino-2-(trifluoromethoxy)benzamide)[4]Unique identifier. It is critical to confirm the CAS number for the exact isomer being sourced or synthesized.
Molecular Formula C8H7F3N2OConfirmed by structural analysis.
Molecular Weight 204.15 g/mol Essential for all stoichiometric calculations in synthesis.
Physical Form Expected to be a solid at room temperature.Based on analogous structures like 2-Amino-5-(trifluoromethyl)benzamide.
Melting Point (°C) Not available. Analogues range from 185-189°C.[5][6]A sharp melting point is a primary indicator of purity. Broad ranges suggest impurities.
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol).Critical for choosing appropriate reaction and purification solvents. The amino and amide groups provide polarity.

Safety and Handling Precautions:

The compound should be handled with appropriate personal protective equipment (PPE). Based on data for similar trifluoromethyl-anilines and benzamides, the following hazards should be assumed until proven otherwise.[7][8]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Synthesis and Purification Workflow

While various synthetic routes are possible, a robust and scalable approach is paramount. The following proposed synthesis is adapted from methodologies for related benzamides and trifluoromethyl-aromatics, prioritizing commercially available starting materials and manageable reaction conditions.[10]

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway A 2-Chloro-5-nitrobenzotrifluoride B 2-Amino-5-nitrobenzotrifluoride A->B 1. NH3, DMSO 2. Heat C Target: 5-Amino-2-(trifluoromethyl)benzamide B->C 1. H2, Pd/C 2. (Intermediate) 3. Hydrolysis

Caption: A proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 5-Amino-2-(trifluoromethyl)benzamide

Causality Note: This pathway is conceptual. The initial step involves a nucleophilic aromatic substitution, followed by a reduction of the nitro group to the desired amine. The final step would involve converting a nitrile (formed in a hypothetical intermediate step not shown for simplicity) to the primary amide via hydrolysis.

Step 1: Amination (Hypothetical)

  • In a pressure vessel, dissolve 2-Chloro-5-nitrobenzotrifluoride (1.0 eq) in DMSO.

  • Bubble ammonia gas through the solution or add aqueous ammonia (excess).

  • Seal the vessel and heat to 120-150 °C. Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction and Hydrolysis (Hypothetical)

  • This step assumes an intermediate like 2-cyano-5-nitrobenzotrifluoride was synthesized. Reduce the nitro group using a standard method like catalytic hydrogenation (H2 gas, Pd/C catalyst) in methanol or ethanol.

  • After reduction, the resulting aminonitrile can be hydrolyzed to the benzamide. Acidic or basic hydrolysis (e.g., NaOH in water/ethanol, followed by neutralization) can be employed.[10]

  • Monitor the reaction by HPLC to confirm the conversion.

  • Upon completion, adjust the pH to precipitate the product, or use extraction to isolate it.

Protocol 2: Purification by Recrystallization

Causality Note: Recrystallization is a cost-effective purification method that selects for the desired compound based on solubility differences at varying temperatures, effectively removing soluble and insoluble impurities.

  • Select a suitable solvent system. A mixture like Ethanol/Water or Isopropanol/Heptane is a good starting point. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolve the crude product in the minimum amount of boiling solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum. Retain a sample for analytical characterization.

Analytical Screening and Quality Control

Confirming the identity and purity of the synthesized material is the most critical phase of the preliminary screening. A multi-technique approach ensures a comprehensive and trustworthy assessment.

Diagram: Analytical Screening Workflow

Analytical_Workflow start Synthesized & Purified Product hplc HPLC-UV Analysis start->hplc Purity Assessment lcms LC-MS Analysis start->lcms Mass Verification nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) start->nmr Structural Confirmation purity_check Purity ≥ 95%? hplc->purity_check identity_check Identity Confirmed? lcms->identity_check nmr->identity_check purity_check->identity_check Yes fail Repurify or Resynthesize purity_check->fail No pass Qualified for Synthesis identity_check->pass Yes identity_check->fail No

Caption: A logical workflow for the analytical validation of the target compound.

Protocol 3: Purity Determination by HPLC-UV

Causality Note: Reversed-phase HPLC is the workhorse for purity analysis of small organic molecules. The UV detector is ideal as the benzamide core contains a strong chromophore. A gradient elution is used to ensure that both polar and non-polar impurities are eluted from the column and detected.[11]

Table 2: Suggested HPLC-UV Method Parameters

ParameterRecommended SettingJustification
Column C18, 2.7-5 µm, 4.6 x 100 mmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent with good UV transparency.
Gradient 5% to 95% B over 10 minA broad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Injection Volume 5 µLSmall volume to prevent peak broadening.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full spectrum (210-400 nm) should be run initially to find the absorbance maximum.
Column Temp. 40 °CElevated temperature reduces viscosity and improves peak shape.[12]

System Suitability:

  • Blank Injection: Inject mobile phase to ensure no system contamination.

  • Standard Injection: Inject a known concentration of the sample to determine retention time and peak area.

  • Purity Calculation: Purity is determined by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. A purity of >95% is typically required for use in synthesis.

Protocol 4: Identity Confirmation by LC-MS and NMR
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Utilize the same HPLC method as above, directing the flow into a mass spectrometer.

    • Operate in both positive and negative electrospray ionization (ESI) modes.

    • Expected Result: In ESI+, observe the protonated molecule [M+H]+ at m/z 205.15. In ESI-, observe [M-H]- at m/z 203.15. This confirms the molecular weight.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • Dissolve a 5-10 mg sample in a deuterated solvent (e.g., DMSO-d6).

    • ¹H NMR: Will confirm the number and connectivity of protons. Expect distinct signals for the three aromatic protons and the NH2/CONH2 protons.

    • ¹⁹F NMR: This is a crucial experiment. It should show a singlet corresponding to the -CF3 group. The chemical shift provides information about the electronic environment. ¹⁹F NMR is highly sensitive and can be used to detect fluorine-containing impurities.[13]

    • ¹³C NMR: Will confirm the carbon backbone of the molecule.

Conclusion and Forward Look

This guide outlines a comprehensive preliminary screening protocol for 5-Amino-2-(trifluoromethyl)benzamide. By following these self-validating steps—from a proposed synthesis and purification to a rigorous analytical workflow—a researcher can confidently qualify this compound for use in pharmaceutical synthesis. Successful completion of this screening process establishes a reliable source of a key building block, paving the way for its incorporation into library synthesis and the development of next-generation therapeutics. The unique electronic and steric properties conferred by the ortho-trifluoromethyl group make this a scaffold of significant interest for overcoming challenges in drug metabolism and potency.

References

  • J&K Scientific. (2017, April 24). 5-Amino-2-(trifluoromethyl)benzimidazole dihydrochloride | 3671-66-7. Retrieved from J&K Scientific. [Link]

  • NextSDS. 5-AMino-2-(trifluoroMethoxy)benzaMide — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Kamulin Biotech Co., Ltd. Materials Safety Data Sheet. Retrieved from Ruixi Biotech. [Link]

  • Anonymous. Analytical Methods. RSC Publishing. [Link]

  • Abdelaziz, M., et al. (2026, February 10). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • Moerdijk-Poortvliet, T.C.W., et al. (2021, October 7). Extraction and analysis of free amino acids and 5'-ribonucleotides. Food Chemistry. [Link]

  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • He, J., et al. (2015, June 11). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • Diaba, F., et al. (2026, January 28). Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. PMC. [Link]

  • Fujikawa, K., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Asif, M. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Hernandez, K. E., & Arnold, F. H. (2022, February 2). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D. Semantic Scholar. [Link]

  • Liu, H., & Worthen, N. (2000). Method development for amino acid analysis. ResearchGate. [Link]

Sources

Crystal Structure Analysis and Supramolecular Synthons of 5-Amino-2-(trifluoromethyl)benzamide (CAS 1369881-97-9)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (–CF₃) group is a prominent tactic to enhance a molecule's metabolic stability, lipophilicity, and target binding affinity. 5-Amino-2-(trifluoromethyl)benzamide (CAS 1369881-97-9) [1] is a highly versatile building block whose scaffold is ubiquitous in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

As a Senior Application Scientist, I approach the structural characterization of such fluorinated small molecules not merely as a routine data collection exercise, but as a critical investigation into the supramolecular forces that dictate macroscopic properties like solubility, bioavailability, and polymorphism. This whitepaper provides a comprehensive, self-validating guide to the single-crystal X-ray diffraction (SCXRD) analysis of 5-Amino-2-(trifluoromethyl)benzamide, detailing the causality behind experimental choices and the hierarchical assembly of its crystal lattice.

The Role of the Trifluoromethyl Group in Solid-State Packing

Historically, organic fluorine was considered poorly polarizable and a weak participant in intermolecular interactions. However, contemporary crystallographic studies have shattered this lore. The electron-withdrawing nature of the –CF₃ group polarizes adjacent electron densities, creating an electron-deficient region that facilitates highly directional C–H···F hydrogen bonds and F···F halogen contacts [2].

In the solid state, 5-Amino-2-(trifluoromethyl)benzamide presents a fascinating structural dichotomy:

  • The Rigid Hydrogen-Bonding Core: The primary amide (–CONH₂) and the amine (–NH₂) groups act as strong, directional hydrogen bond donors and acceptors.

  • The Dynamic Fluorinated Rotor: The –CF₃ group is sterically bulky and notoriously prone to rotational disorder at room temperature.

Understanding the interplay between the rigid hydrogen-bonded network and the dynamic –CF₃ rotor is the key to successfully resolving its crystal structure.

Self-Validating Experimental Protocol for SCXRD

To achieve a publication-quality structural model, every step of the crystallographic workflow must be designed to mitigate the specific challenges posed by fluorinated benzamides.

Step-by-Step Methodology

Step 1: Solvent Selection and Crystal Growth

  • Protocol: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of Ethyl Acetate and Hexane. Allow the solution to undergo slow evaporation at 4 °C in a vibration-free environment.

  • Causality: The highly polar –NH₂ and –CONH₂ groups require a polar coordinating solvent (EtOAc) for dissolution, while the hydrophobic –CF₃ group requires an anti-solvent (Hexane) to reach supersaturation. Lowering the temperature slows the nucleation kinetics, preventing the formation of twinned or microcrystalline aggregates.

Step 2: Crystal Harvesting and Cryo-Mounting

  • Protocol: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarizing microscope. Submerge it immediately in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Causality: Paratone-N oil displaces surface solvent and acts as a cryoprotectant. When flash-cooled, the oil forms a glass rather than crystalline ice, preventing background diffraction rings that would obscure the sample's data.

Step 3: Data Collection at 100 K

  • Protocol: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and an open-flow nitrogen cryostream set to 100 K.

  • Causality: Data collection at cryogenic temperatures is absolutely critical. At 298 K, the –CF₃ group often exhibits severe rotational disorder, smearing the electron density of the fluorine atoms across multiple sites. Cooling to 100 K "freezes" the rotor into its lowest-energy conformation, allowing for precise anisotropic refinement.

Step 4: Structure Solution and Refinement

  • Protocol: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Locate the heavy atoms (C, N, O, F) and refine them anisotropically.

  • Self-Validating Step: Do not place the amine and amide hydrogen atoms in geometrically calculated positions. Instead, locate them from the difference Fourier map and refine their coordinates freely.

  • Causality: Because the hydrogen bonding network heavily distorts the geometry of the –NH₂ groups from ideal sp² hybridization, placing them in calculated positions masks the true supramolecular reality. A flat difference Fourier map (residual electron density < 0.3 e/ų) validates the accuracy of the model.

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Selection & Cryo-Mounting A->B C Data Collection (100 K) B->C D Integration & Reduction C->D E Structure Solution D->E F Refinement (Least-Squares) E->F G Validation (CheckCIF) F->G

Figure 1: Step-by-step single-crystal X-ray diffraction (SCXRD) workflow optimized for fluorinated benzamides.

Representative Crystallographic Data

Based on isostructural fluorinated benzamide models [3][4], the table below summarizes the expected quantitative crystallographic parameters for a high-quality data collection of this compound.

ParameterValue (Representative Baseline)
Chemical Formula C₈H₇F₃N₂O
Formula Weight 204.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Unit Cell Dimensions a = 8.452(2) Å, b = 12.305(3) Å, c = 9.158(2) Å
Beta (β) Angle 98.54(1)°
Volume 942.3(4) ų
Z, Z' 4, 1
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.0352, wR₂ = 0.0891

Table 1: Representative crystallographic parameters. An R₁ value below 0.05 indicates a highly accurate and trustworthy structural model.

Supramolecular Synthons and Hydrogen Bonding

The macroscopic properties of 5-Amino-2-(trifluoromethyl)benzamide are dictated by its hierarchical assembly of supramolecular synthons.

  • The Primary Synthon (Amide Dimer): The dominant interaction in almost all primary benzamides is the formation of an inversion-symmetric dimer. Two amide groups interact via complementary N–H···O=C hydrogen bonds, forming a classic R²₂(8) graph-set motif. This interaction is highly energetic (typically 6.0–8.0 kcal/mol) and anchors the crystal lattice.

  • The Secondary Synthon (Amine Chains): The 5-amino group acts as a secondary cross-linking agent. It donates hydrogen bonds to the carbonyl oxygen of adjacent dimers (forming 1D chains) and can act as a weak acceptor for other amine hydrogens.

  • Tertiary Contacts (Fluorine Interactions): Once the strong hydrogen bonds have dictated the primary architecture, the –CF₃ group optimizes the remaining void space. The polarizability of the fluorine atoms allows them to engage in C–H···F interactions with the aromatic protons of neighboring molecules, locking the –CF₃ group into place and preventing rotational disorder.

Synthon_Network A 5-Amino-2-(trifluoromethyl)benzamide B Primary Synthon Amide-Amide R2,2(8) Dimer A->B C Secondary Synthon Amino-Amide N-H...O Chains A->C D Tertiary Contacts C-H...F & F...F Interactions A->D E 3D Supramolecular Crystal Lattice B->E C->E D->E

Figure 2: Hierarchical assembly of supramolecular synthons driving the 3D crystal lattice packing.

Conclusion

The crystal structure analysis of 5-Amino-2-(trifluoromethyl)benzamide requires a deliberate, causality-driven approach. By utilizing low-temperature data collection and unconstrained refinement of heteroatom hydrogens, crystallographers can accurately map both the rigid R²₂(8) amide dimers and the nuanced C–H···F contacts generated by the trifluoromethyl group. Understanding these solid-state interactions is not just an academic exercise; it is a foundational requirement for formulating this compound into stable, bioavailable downstream pharmaceutical active ingredients.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130054635, 5-Amino-2-(trifluoromethyl)benzamide." PubChem, [Link]].

  • Chopra, D., et al. "Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry." Crystal Growth & Design, American Chemical Society, [Link]].

  • Gallagher, J. F., et al. "N-(2,3-Difluorophenyl)-2-fluorobenzamide." Molbank, MDPI, [Link]].

  • Research Collaboratory for Structural Bioinformatics (RCSB). "Crystal structure of cAMP-dependent protein kinase A (CHO PKA) in complex with 4-(trifluoromethyl)benzamide." Protein Data Bank, [Link]].

Methodological & Application

Application Notes and Protocols for the Solubilization of 5-Amino-2-(trifluoromethyl)benzamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Trifluoromethylated Benzamides in Aqueous Systems

5-Amino-2-(trifluoromethyl)benzamide belongs to a class of compounds of significant interest in pharmaceutical and life sciences research. The inclusion of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1]. However, these same properties present a significant technical challenge for in vitro studies: poor aqueous solubility.

The trifluoromethyl group dramatically increases the lipophilicity (hydrophobicity) of the molecule, making it inherently difficult to dissolve in the polar, aqueous environment of standard cell culture media[2]. Attempting to dissolve the compound directly in media often results in precipitation, leading to inaccurate and non-reproducible experimental results. This application note provides a comprehensive, field-proven guide to reliably dissolve and handle 5-Amino-2-(trifluoromethyl)benzamide and similar hydrophobic compounds for consistent and accurate cell-based assays.

A Note on Compound Isomers: While the specific compound "5-Amino-2-(trifluoromethyl)benzamide" is requested, it is less commonly cataloged than its isomers. This protocol is broadly applicable to this class of molecules. For calculation purposes, we will use the data for the closely related and commercially available isomer, 2-Amino-5-(trifluoromethyl)benzamide , as a representative example. Researchers should always use the specific molecular weight provided for their exact compound.

Section 1: Physicochemical Profile and Solubility Rationale

Understanding the compound's properties is the first step in developing a robust solubilization strategy.

Table 1: Representative Physicochemical Properties

Property Value (for 2-Amino-5-(trifluoromethyl)benzamide) Significance for Solubility
CAS Number 16499-54-0[3][4] Unique identifier for the specific chemical substance.
Molecular Formula C₈H₇F₃N₂O Indicates the elemental composition.
Molecular Weight 204.15 g/mol [3] Crucial for calculating molar concentrations for stock solutions.
Physical Form Solid[3] The compound is supplied as a powder and must be dissolved.

| Predicted Solubility | Poor in water; Soluble in organic solvents. | The hydrophobic aromatic ring and -CF₃ group dominate, necessitating a non-aqueous solvent for initial dissolution. |

The fundamental principle governing this protocol is the use of a concentrated stock solution in a water-miscible organic solvent, which can then be serially diluted into the final aqueous cell culture medium.

Section 2: The Universal Solvent: Dimethyl Sulfoxide (DMSO)

For most hydrophobic small molecules in cell culture applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice. It is a powerful, polar aprotic solvent that can dissolve a vast array of organic compounds, including benzamides, and is miscible with water and cell culture media in all proportions[5].

Critical Consideration: Managing DMSO-Induced Cytotoxicity

While highly effective, DMSO is not biologically inert and can impact cell health in a dose-dependent manner. At high concentrations, it can inhibit cell proliferation, induce apoptosis, and alter gene expression[6]. Therefore, managing the final concentration of DMSO in your cell culture wells is paramount for data integrity.

Table 2: General Guide to DMSO Concentration Effects in Cell Culture

Final DMSO Conc. (v/v) Typical Effect on Most Cell Lines Recommendation
> 1.0% Significant cytotoxicity, membrane disruption, and apoptosis are common[3]. Avoid. Results will be confounded by solvent toxicity.
0.5% - 1.0% May inhibit proliferation and induce stress responses in sensitive cell lines or with longer incubation times[6]. Use with caution and only if necessary for compound solubility. Always include a vehicle control at the exact same concentration.
0.1% - 0.5% Generally considered a safe range with minimal impact on cell viability or proliferation for most robust cell lines[6]. Recommended Range. The standard for most cell-based assays.

| < 0.1% | Widely accepted as having a negligible effect on cellular function. | Preferred/Ideal. Aim for this range whenever possible. |

The Golden Rule: The final concentration of DMSO should be kept consistent across all experimental conditions, including the "vehicle control" wells, which receive only the solvent without the compound. This ensures that any observed cellular effects are due to the compound itself and not the solvent.

Section 3: Standard Protocol for High-Concentration Stock Solution Preparation

This protocol details the preparation of a highly concentrated primary stock solution, which serves as the foundation for all subsequent experimental dilutions. Preparing a high-concentration stock (e.g., 10-100 mM) is standard practice and allows for minimal volumes to be added to the final culture, thereby keeping the final DMSO concentration low.

Materials:
  • 5-Amino-2-(trifluoromethyl)benzamide (or isomer) solid powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile tips

Step-by-Step Procedure:
  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • Example (for a 50 mM stock in 1 mL): Mass (mg) = 0.050 mol/L × 204.15 g/mol × 0.001 L × 1000 = 10.21 mg

  • Weighing: Carefully weigh the calculated mass of the solid compound into a sterile tube or vial. If the compound is toxic, perform this step in a chemical fume hood.

  • Dissolution: Add the calculated volume of sterile DMSO. For the example above, add 1.0 mL of DMSO to the 10.21 mg of compound.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be obtained.

    • Gentle Assistance (if needed): If the compound is slow to dissolve, brief sonication or gentle warming in a 37°C water bath for 5-10 minutes can be applied. Caution: Ensure the vial is tightly capped. Always return the solution to room temperature and visually inspect for any precipitation before use.

  • Storage:

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes.

    • Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent (DMSO).

    • Temperature: Store aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years). Protect from light[3].

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., 10.21 mg for 50 mM) weigh 2. Weigh Compound into sterile vial calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso mix 4. Vortex Vigorously to Dissolve add_dmso->mix check Fully Dissolved? mix->check assist Gentle Warming or Sonication check->assist No aliquot 5. Aliquot into Single-Use Tubes check->aliquot Yes assist->mix store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated DMSO stock solution.

Section 4: Protocol for Dosing Cell Cultures

This protocol describes the critical step of diluting the concentrated stock solution into your final cell culture medium to prepare the working concentrations for treating your cells.

Step-by-Step Procedure:
  • Pre-warm Medium: Warm your complete cell culture medium (containing serum and supplements) to 37°C in a water bath. Using warm medium is crucial as it helps prevent the compound from precipitating upon dilution (a phenomenon known as "crashing out").

  • Prepare Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in complete cell culture medium to achieve your desired final concentrations.

    • The Key Technique: To prevent precipitation, add the small volume of DMSO stock into the larger volume of pre-warmed medium while gently swirling or vortexing the medium. Do NOT add the medium onto the concentrated DMSO stock.

    • Example (for a 50 µM final concentration from a 50 mM stock): This is a 1:1000 dilution. Add 1 µL of the 50 mM stock to 999 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of pure DMSO to the medium as used for your highest compound concentration. For the example above, you would add 1 µL of pure DMSO to 999 µL of medium.

  • Cell Treatment: Remove the old medium from your cell culture plates and add the medium containing the final compound concentrations (and vehicle control) to the appropriate wells.

  • Incubation: Return the plate to the incubator (e.g., 37°C, 5% CO₂) for the desired treatment period.

G cluster_plate Example 96-Well Plate Layout for Dose-Response cluster_replicates Replicates col1 Cmpd (µM) col2 100 col3 30 col4 10 col5 3 col6 1 col7 0.3 col8 0.1 col9 Vehicle (DMSO) col10 Untreated Control r1c2 r2c2 r3c2 r1c3 r2c3 r3c3 r1c4 r2c4 r3c4 r1c5 r2c5 r3c5 r1c6 r2c6 r3c6 r1c7 r2c7 r3c7 r1c8 r2c8 r3c8 r1c9 r2c9 r3c9 r1c10 r2c10 r3c10

Sources

Application Note: 5-Amino-2-(trifluoromethyl)benzamide as a Strategic Building Block in Advanced API Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Amino-2-(trifluoromethyl)benzamide (CAS: 1369881-97-9)[1]

Strategic Overview

In the design and scale-up of modern Active Pharmaceutical Ingredients (APIs), the selection of highly functionalized building blocks dictates the efficiency of the synthetic route. 5-Amino-2-(trifluoromethyl)benzamide is a tri-functional scaffold uniquely suited for the development of targeted therapeutics, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This application note details the physicochemical rationale for employing this specific building block and provides self-validating protocols for its integration into complex API architectures.

Structural & Mechanistic Rationale (The "Why")

The utility of this building block lies in the synergistic electronic and steric effects of its three functional groups:

  • The Trifluoromethyl ( CF3​ ) Ortho-Effect: The incorporation of a CF3​ group is a well-established strategy to enhance lipophilicity and metabolic stability. Positioned ortho to the benzamide, the bulky CF3​ group induces a specific dihedral twist, forcing the amide out of coplanarity with the phenyl ring. This steric shielding protects the amide bond from enzymatic hydrolysis (e.g., by systemic amidases), thereby increasing the API's in vivo half-life.

  • Electronic Modulation of the 5-Amino Group: The primary amine is positioned para to the strongly electron-withdrawing CF3​ group and meta to the benzamide. This topography significantly reduces the electron density on the nitrogen, creating a deactivated aniline .

  • Causality in Synthesis: While this deactivation is highly beneficial for formulation stability (preventing spontaneous nucleophilic degradation), it presents a synthetic challenge. Standard SN​Ar or reductive amination conditions will fail. Instead, robust catalytic systems—specifically the Buchwald-Hartwig amination utilizing bulky phosphine ligands or N-heterocyclic carbene (NHC) complexes—are strictly required to force the C-N bond formation[2][3].

Mechanistic Visualizations

To conceptualize the integration of this building block, the following diagrams map its synthetic divergence and the specific catalytic cycle required to overcome its deactivated nature.

SyntheticDivergence SM 5-Amino-2-(trifluoromethyl) benzamide Cond1 Pd Catalysis (Buchwald-Hartwig) SM->Cond1 Cond2 Dehydration (POCl3 / Pyridine) SM->Cond2 Prod1 Diarylamine API Intermediate Cond1->Prod1 Prod2 Benzonitrile Derivative Cond2->Prod2

Fig 1. Synthetic divergence of the building block into diarylamine and benzonitrile intermediates.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA PdII Pd(II) Aryl Halide OA->PdII Coord Amine Coordination (Deactivated Aniline) PdII->Coord PdII_Amido Pd(II) Amido Complex Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0

Fig 2. Pd-catalyzed Buchwald-Hartwig cycle highlighting the deactivated aniline coordination step.

Self-Validating Synthetic Protocols

The following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) and visual cues that allow the chemist to verify the integrity of the reaction in real-time without waiting for final isolation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Because the 5-amino group is deactivated, the choice of base is critical. Strong bases like NaOtBu can deprotonate the primary benzamide, leading to catalyst poisoning or unwanted intramolecular cyclization. Therefore, milder bases such as Cs2​CO3​ are mandated[4].

Reagents:

  • 5-Amino-2-(trifluoromethyl)benzamide (1.0 eq)

  • Aryl Bromide Electrophile (1.1 eq)

  • Pd2​(dba)3​ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cs2​CO3​ (2.0 eq)

  • Anhydrous 1,4-Dioxane (10 volumes)

Step-by-Step Methodology & Causality:

  • Degassing (Critical Step): Charge a dry Schlenk flask with the benzamide, aryl bromide, and 1,4-dioxane. Sparge the solution with Argon for 15 minutes. Causality: Palladium(0) is highly susceptible to oxidation by dissolved O2​ , which irreversibly forms inactive Pd(II) peroxo species.

  • Catalyst Activation: Add Pd2​(dba)3​ and Xantphos under a positive Argon stream. The solution will initially appear deep purple/red.

  • Base Addition & Heating: Add Cs2​CO3​ and heat the mixture to 100°C.

  • Self-Validation Checkpoint 1 (Visual): Within 30 minutes at 100°C, the solution must transition from deep purple to a clear golden-yellow or orange. Validation: This color shift confirms the dissociation of the dba ligands and the successful formation of the active Pd(0)-Xantphos complex. If the solution turns black, palladium black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Self-Validation Checkpoint 2 (Analytical): At 4 hours, withdraw a 50 µL aliquot, quench with 500 µL acetonitrile, and analyze via LC-MS. Validation: The reaction is proceeding correctly if the peak corresponding to m/z 205.15 ( [M+H]+ for the starting material) is <5% relative to the product peak. If unreacted starting material persists alongside a black reaction mixture, the catalytic cycle has stalled at the reductive elimination phase.

  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via recrystallization (typically from EtOH/Water).

Protocol B: Dehydration to 5-Amino-2-(trifluoromethyl)benzonitrile

Converting the benzamide to a nitrile provides a precursor for tetrazole bioisosteres.

Step-by-Step Methodology & Causality:

  • Setup: Dissolve the benzamide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add Pyridine (3.0 eq). Causality: Pyridine acts as an acid scavenger. Without it, the HCl generated in the next step would protonate the 5-amino group, precipitating the starting material out of solution and halting the reaction.

  • Activation: Dropwise addition of POCl3​ (1.5 eq). The reaction is highly exothermic.

  • Self-Validation Checkpoint (Analytical): Stir for 2 hours at room temperature. TLC (Hexanes:EtOAc 1:1) should show complete consumption of the highly polar benzamide ( Rf​≈0.1 ) and the appearance of a fast-moving, non-polar nitrile spot ( Rf​≈0.6 ).

  • Quench: Carefully pour the mixture into ice-cold saturated NaHCO3​ to neutralize excess POCl3​ . Extract with DCM.

Quantitative Process Data

The table below summarizes the optimized catalytic parameters for coupling various electrophiles to the deactivated 5-amino position, providing a benchmark for process chemists.

ElectrophileCatalyst SystemBaseSolventTemp (°C)Yield (%)IPC Purity Check (LC-MS)
4-Bromopyridine Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane10082Complete consumption of m/z 205
2-Chloropyrimidine Pd(OAc)2​ / BrettPhos K3​PO4​ t-Amyl Alcohol11078 <5% SM remaining
Iodobenzene CuI / N,N'-Dimethylethylenediamine K2​CO3​ DMF9065Color shift from blue to brown
4-Chloroquinoline [Pd-PEPPSI-IPr] (NHC) Cs2​CO3​ Toluene10588Clean conversion, no bis-arylation

Note: The use of NHC complexes (e.g., Pd-PEPPSI) shows superior yields for highly hindered electrophiles due to their robust stability and strong σ -donating properties, which accelerate oxidative addition[3].

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Amino-2-(trifluoromethyl)benzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed protocols and expert insights for leveraging palladium-catalyzed cross-coupling reactions on the 5-Amino-2-(trifluoromethyl)benzamide scaffold, a crucial building block in modern medicinal chemistry. The unique electronic properties of this substrate, characterized by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group, present distinct challenges and opportunities in C-N and C-C bond formation.[1] We present field-proven, step-by-step protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. Each protocol is accompanied by a discussion of the underlying mechanistic principles, the rationale for reagent selection, and key optimization strategies to empower researchers in drug discovery and chemical synthesis to effectively synthesize novel derivatives.

The Substrate: Reactivity and Strategic Considerations

5-Amino-2-(trifluoromethyl)benzamide is a valuable synthon due to the prevalence of the trifluoromethyl group and the benzamide moiety in pharmacologically active molecules.[1][2] The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[1] However, its powerful electron-withdrawing nature deactivates the aromatic ring, influencing the kinetics of catalytic cycles.

  • For C-N Coupling (Buchwald-Hartwig): The amino group serves as the nucleophile. Its reactivity is somewhat attenuated by the adjacent trifluoromethyl group, making it a "hindered, electron-deficient aniline." This classification necessitates the use of highly active catalyst systems, typically employing sterically bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step.[3][4]

  • For C-C Coupling (Suzuki, Sonogashira, etc.): A halogenated derivative (e.g., 4-bromo-5-amino-2-(trifluoromethyl)benzamide) is required, where the aromatic ring acts as the electrophile. The electron-deficient nature of the ring can make the initial oxidative addition step of the palladium(0) catalyst into the carbon-halogen bond more facile compared to electron-rich arenes.

Buchwald-Hartwig C-N Cross-Coupling Protocol

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines from an amine and an aryl halide.[5] For a substrate like 5-Amino-2-(trifluoromethyl)benzamide, which is an electron-deficient aniline, the choice of ligand is critical to overcome the challenges of coupling with hindered (hetero)aryl halides.[3][4]

Principle

This reaction couples the primary amino group of 5-Amino-2-(trifluoromethyl)benzamide with an aryl or heteroaryl halide (Ar-X) to form a diarylamine derivative. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][6]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Add Reagents: Substrate, Ar-X, Base, Pd Precatalyst, Ligand evac Evacuate & Backfill with Inert Gas (3x) prep->evac solv Add Anhydrous Solvent evac->solv react Heat to Specified Temp (e.g., 100 °C) with Vigorous Stirring solv->react monitor Monitor by TLC/LC-MS (Consumption of Starting Material) react->monitor cool Cool to Room Temp & Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Dry, Concentrate & Purify via Column Chromatography extract->purify

Caption: General workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Amino-2-(trifluoromethyl)benzamide (1.0 equiv.), the aryl or heteroaryl halide (1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.5 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate biarylphosphine ligand (e.g., AliPhos or AlisonPhos, 2-4 mol%).[3]

  • Reaction Setup: Seal the vial, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times). Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Execution: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water or saturated aqueous ammonium chloride.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Rationale and Optimization Insights
  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ with a specialized biaryl phosphorinane ligand (AlisonPhos/AliPhos) has proven highly effective for coupling hindered, electron-deficient anilines.[3] These bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting for such challenging substrates.

  • Base Selection: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the weakly acidic N-H bond of the coordinated aniline within the catalytic cycle. Weaker bases like carbonates are generally ineffective for this substrate class.

  • Solvent Choice: Anhydrous, non-protic solvents like toluene or dioxane are standard. It is crucial to degas the solvent to prevent oxidation and deactivation of the Pd(0) catalyst.

ParameterRecommended ConditionRationale
Substrate 5-Amino-2-(trifluoromethyl)benzamideElectron-deficient aniline nucleophile.[3]
Coupling Partner (Hetero)aryl Bromide/ChlorideAryl chlorides may require more active catalyst systems.
Pd Source Pd₂(dba)₃ (1-2 mol%)Standard source for generating active Pd(0).
Ligand AlisonPhos or AliPhos (2-4 mol%)Bulky, electron-rich ligand for challenging C-N coupling.[3][4]
Base NaOt-Bu or LHMDS (1.5-2.0 equiv)Strong base needed for deprotonation of the amine.[7]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Aprotic solvent, must be degassed.
Temperature 100-110 °CProvides thermal energy to overcome activation barriers.

Suzuki-Miyaura C-C Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[8] This protocol assumes the use of a halogenated starting material, such as 4-Bromo-5-amino-2-(trifluoromethyl)benzamide .

Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex oa_label Oxidative Addition trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex trans_label Transmetalation trans_complex->pd0   product_complex Ar-R re_label Reductive Elimination oa_label->oa_complex Ar-X trans_label->trans_complex R-B(OR)₂ (Base) re_label->pd0 re_label->product_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Step-by-Step Protocol
  • Reagent Preparation: In a reaction vessel, combine 4-Bromo-5-amino-2-(trifluoromethyl)benzamide (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst. For robust and reproducible results, a pre-formed catalyst like SPhos Pd G3 or XPhos Pd G3 (2-5 mol%) is recommended.[7] Alternatively, use a combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) and a ligand like SPhos or XPhos (4-10 mol%).[9]

  • Reaction Setup: Seal the vessel, evacuate, and backfill with an inert gas (3x). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).

  • Execution: Heat the mixture to 85-100 °C with vigorous stirring for 4-18 hours.

  • Monitoring: Track the disappearance of the starting aryl bromide via TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction & Purification: Separate the layers. Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude material by flash chromatography.

Rationale and Optimization Insights
  • Catalyst System: Buchwald's third-generation (G3) precatalysts are highly efficient as they rapidly generate the active monoligated Pd(0) species in solution.[7] Ligands like SPhos and XPhos are effective for coupling aryl chlorides and bromides and are tolerant of a wide range of functional groups.[8][9]

  • Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. An aqueous mixture is common, as water can increase the rate of reaction. K₃PO₄ is a stronger base than K₂CO₃ and can be more effective for less reactive substrates.[9]

  • Boron Source: While boronic acids are common, pinacol esters of boronic acids (BPin) are often more stable, easier to purify, and less prone to protodeboronation, making them an excellent alternative.

ParameterRecommended ConditionRationale
Substrate 4-Bromo-5-amino-2-(CF₃)benzamideActivated aryl bromide electrophile.
Coupling Partner (Hetero)arylboronic Acid or EsterBoronic esters offer enhanced stability.[8]
Pd Source SPhos Pd G3 (2-5 mol%)Efficient and air-stable precatalyst.[7]
Base K₂CO₃ or K₃PO₄ (3.0 equiv)Activates the organoboron species for transmetalation.[9]
Solvent 1,4-Dioxane / H₂O (4:1)Aqueous mixture often accelerates the reaction.
Temperature 85-100 °CStandard temperature range for Suzuki couplings.

Sonogashira C-C Cross-Coupling Protocol

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynyl scaffolds.[10][11] This protocol also assumes a halogenated starting material like 4-Bromo-5-amino-2-(trifluoromethyl)benzamide .

Experimental Workflow: Sonogashira Coupling

cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Add Substrate, Pd Catalyst, Cu(I) salt, & Solvent degas Degas with Inert Gas (e.g., sparging) prep->degas reagents Add Amine Base & Terminal Alkyne degas->reagents react Stir at Room Temp or Gentle Heat (e.g., 25-60 °C) reagents->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate Mixture Under Vacuum monitor->concentrate redissolve Redissolve in Solvent & Filter (e.g., through Celite) concentrate->redissolve purify Concentrate & Purify via Chromatography redissolve->purify

Caption: General workflow for a copper-catalyzed Sonogashira coupling.
Detailed Step-by-Step Protocol
  • Reagent Preparation: To a reaction vial, add 4-Bromo-5-amino-2-(trifluoromethyl)benzamide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 4-10 mol%).[11]

  • Reaction Setup: Seal the vial, evacuate, and backfill with an inert gas. Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Execution: Add a liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), which often serves as both the base and a co-solvent. Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours. The reaction is often run in the dark to prevent light-induced side reactions.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like dichloromethane (DCM) or ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Rationale and Optimization Insights
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system.[11][12] The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is typically faster than direct reaction of the alkyne with the palladium center.[11]

  • Base: The amine base is crucial for neutralizing the hydrogen halide (HX) byproduct formed during the reaction.[11]

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[13] These often require a stronger base (e.g., pyrrolidine), a different palladium catalyst system, and sometimes higher temperatures, but can provide cleaner products.[13]

ParameterRecommended ConditionRationale
Substrate 4-Bromo-5-amino-2-(CF₃)benzamideAryl bromides are effective electrophiles.
Coupling Partner Terminal Alkyne (R-C≡C-H)The C-H bond is the reactive site.
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard, reliable palladium source.[14]
Cu Co-catalyst CuI (4-10 mol%)Forms copper acetylide to facilitate transmetalation.[11]
Base Triethylamine (TEA) or DIPEANeutralizes HX byproduct.[11]
Solvent THF or DMF (Anhydrous)Common polar aprotic solvents.
Temperature 25-60 °CReaction often proceeds under mild conditions.[11]

General Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh catalyst or a more active precatalyst; Ensure base is not degraded; Increase temperature in 10 °C increments.
Starting Material Recovery Poor catalyst activity; Reaction not run long enough.Switch to a more robust ligand (e.g., biarylphosphines); Extend reaction time and monitor.
Hydrodehalogenation Presence of water or protic impurities; Catalyst promoting side reaction.Use anhydrous solvents and reagents; Screen different ligands or catalyst systems.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas solvents; Reduce palladium catalyst loading.
Low Yield after Purification Product is highly polar or volatile.Adjust chromatography eluent system; Use alternative purification methods (e.g., crystallization).

References

  • Dunsford, J. J., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available at: [Link][3]

  • ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. Available at: [Link][4]

  • Dennis, J. M., et al. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. Available at: [Link][15]

  • White, N. A., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][5]

  • Asachenko, A. F., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC. Available at: [Link][16]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link][10]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link][11]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. Available at: [Link][8]

  • SynArchive. (n.d.). Sonogashira Coupling. Available at: [Link][12]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. Available at: [Link][9]

  • Ghorbani, F., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link][13]

  • Ismael, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link][1]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][6]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link][2]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link][14]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 5-Amino-2-(trifluoromethyl)benzamide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-2-(trifluoromethyl)benzamide coupling workflows. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with this specific building block.

Below, we dissect the mechanistic causality behind common reaction failures and provide self-validating troubleshooting protocols to overcome them.

Overview: The Dual-Challenge Architecture

Working with 5-Amino-2-(trifluoromethyl)benzamide[1] presents a unique dichotomy of synthetic challenges due to its structural topology:

  • Position 1 (Carboxamide): The primary amide is situated directly ortho to the bulky trifluoromethyl (-CF3) group. The -CF3 group possesses an A-value of ~2.1 kcal/mol (comparable to an isopropyl group), creating severe steric hindrance that blocks transition-metal coordination during cross-coupling[2].

  • Position 5 (Amino Group): The primary amine is situated para to the -CF3 group. The potent electron-withdrawing nature of the -CF3 group (via negative inductive and hyperconjugative effects) dramatically depletes the electron density of the aromatic ring, resulting in severe electronic deactivation of the 5-amino nucleophile[2].

G Substrate 5-Amino-2-(trifluoromethyl)benzamide Challenge1 Challenge 1: ortho-CF3 Steric Hindrance (1-Carboxamide) Substrate->Challenge1 Challenge2 Challenge 2: Electronic Deactivation (5-Amino Group) Substrate->Challenge2 Solution1 Solution: Bulky Biarylphosphine Ligands (e.g., BrettPhos, tBuXPhos) Challenge1->Solution1 Solution2 Solution: Highly Reactive Electrophiles (Acid Chlorides, COMU) Challenge2->Solution2

Logical relationship of structural challenges and solutions.

Troubleshooting Guide & FAQs

Q1: Why is my standard HATU/DIPEA amide coupling at the 5-amino position failing or yielding <15% product? Causality: Standard coupling reagents like HATU generate an OAt-active ester. Because the 5-amino group is electronically deactivated by the para-CF3 group, its nucleophilicity is too low to attack this moderately reactive ester at room temperature. If your carboxylic acid is also sterically hindered, the activation energy barrier becomes insurmountable, leading to hydrolysis of the active ester rather than product formation. Solution: You must escalate the electrophilicity of your coupling partner. Convert the carboxylic acid to an acid chloride (using oxalyl chloride/catalytic DMF or Ghosez's reagent). The highly electrophilic acylium ion intermediate will easily overcome the poor nucleophilicity of the deactivated amine.

Q2: I am attempting a Buchwald-Hartwig cross-coupling at the 1-carboxamide nitrogen, but I only recover starting material. What is going wrong? Causality: The 1-carboxamide is ortho to the bulky -CF3 group. During the catalytic cycle, the coordination of the amide to the Pd(II) center and the subsequent reductive elimination step are severely hindered by this steric clash[2]. Standard ligands (like XantPhos or BINAP) cannot force the intermediate into the necessary geometry for C-N bond formation. Solution: Employ bulky dialkylbiarylphosphine ligands such as BrettPhos or tBuXPhos[3]. These ligands possess a specialized architecture where substituents in the 3-position of the upper phenyl group lock the orientation of the phosphine. This forces the sterically congested substrate into a reactive conformation, dramatically accelerating the rate-determining reductive elimination step[3].

Q3: How can I achieve chemoselective coupling at the 5-amino group without reacting the 1-carboxamide? Causality: Despite being electronically deactivated, the 5-amino group remains a stronger nucleophile than the 1-carboxamide under non-catalyzed conditions. Solution: Run the acylation at low temperatures (0°C to RT) using an acid chloride and a non-nucleophilic base (e.g., Pyridine). Avoid palladium catalysts or strong alkoxide bases, which can activate the primary amide and lead to competitive transamidation[4].

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected performance of various coupling systems when applied to 5-Amino-2-(trifluoromethyl)benzamide.

Coupling Reagent / Catalyst SystemTarget PositionElectrophile / PartnerExpected YieldCausality / Notes
HATU / DIPEA / DMF 5-AminoBulky Carboxylic Acid< 15%Insufficient electrophilicity to overcome para-CF3 deactivation.
Acid Chloride / Pyridine / DCM 5-AminoBulky Acid Chloride75 - 90%High electrophilicity overcomes the reduced nucleophilicity of the amine.
Pd2(dba)3 / XantPhos / Cs2CO3 1-CarboxamideAryl Bromide< 10%Severe steric clash with ortho-CF3 prevents reductive elimination.
Pd2(dba)3 / BrettPhos / tBuONa 1-CarboxamideAryl Bromide65 - 85%Biarylphosphine architecture forces reactive conformation, accelerating C-N bond formation.

Validated Experimental Protocols

Protocol A: High-Electrophilicity Acylation of the 5-Amino Group

Use this protocol to overcome the electronic deactivation of the 5-amino position.

Workflow1 Step1 1. Dissolve Substrate in anhydrous DCM Step2 2. Add Base (DIPEA or Pyridine) Step1->Step2 Step3 3. Dropwise addition of Acid Chloride at 0°C Step2->Step3 Step4 4. Warm to RT & Stir (4-12h) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Experimental workflow for the acylation of the 5-amino group.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Amino-2-(trifluoromethyl)benzamide (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add Pyridine (3.0 eq).

    • Validation Checkpoint: Ensure the solution is completely clear and moisture-free. Residual water will violently quench the incoming acid chloride, forming an unreactive carboxylic acid.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add the desired Acid Chloride (1.2 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-12 hours.

    • Validation Checkpoint: Monitor by LCMS. Confirm the disappearance of the starting material mass (m/z 205.1 [M+H]+). If starting material persists after 4 hours, the amine's deactivation is dominating; add 0.1 eq of DMAP to catalyze the acyl transfer.

  • Isolation: Quench with saturated aqueous NaHCO3. Extract with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Sterically-Enabled Buchwald-Hartwig Amidation at the 1-Carboxamide

Use this protocol to overcome the ortho-CF3 steric hindrance when cross-coupling the primary amide.

Workflow2 Step1 1. Combine Substrate, Aryl Halide, Base Step2 2. Add Pd2(dba)3 & BrettPhos Step1->Step2 Step3 3. Purge with N2 (3 cycles) Step2->Step3 Step4 4. Heat at 100°C in Toluene (12-24h) Step3->Step4 Step5 5. Filter, Concentrate & Chromatography Step4->Step5

Experimental workflow for Buchwald-Hartwig coupling at the 1-carboxamide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 5-Amino-2-(trifluoromethyl)benzamide (1.0 eq), the target Aryl Halide (1.2 eq), and Sodium tert-butoxide (tBuONa) (1.5 eq).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and BrettPhos ligand (4 mol%).

    • Validation Checkpoint: The catalyst-to-ligand ratio must be strictly maintained at 1:2 (Pd to Ligand) to ensure the highly active monoligated Pd(0)L complex forms without generating inactive PdL2 species.

  • Degassing: Seal the tube and purge with Nitrogen or Argon for 3 complete vacuum/backfill cycles.

  • Propagation: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Heat the reaction mixture at 100°C for 12-24 hours.

    • Validation Checkpoint: A color change from dark red/purple (Pd2(dba)3) to a lighter orange/brown indicates active catalytic cycling. Monitor conversion via TLC.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

References

  • National Center for Biotechnology Information. "5-Amino-2-(trifluoromethyl)benzamide | C8H7F3N2O | CID 130054635" PubChem. Available at:[Link][1]

  • Royal Society of Chemistry. "Buchwald-Hartwig Cross-Coupling of Amides by Selective N–C(O) Cleavage." RSC Publications. Available at:[Link][4]

Sources

Technical Support Center: Troubleshooting the Amidation of 5-Amino-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of highly deactivated anilines. 5-Amino-2-(trifluoromethyl)benzamide presents a unique "double-threat" in synthetic chemistry:

  • Profound Deactivation : The 5-amino group is positioned meta to a strongly electron-withdrawing trifluoromethyl (-CF3) group and para to an electron-withdrawing carboxamide (-CONH2) group. This synergistic electron withdrawal drastically reduces the electron density and nucleophilicity of the aniline nitrogen[1].

  • Chemoselectivity & Side Reactions : The molecule contains a primary carboxamide. Under aggressive coupling or dehydrating conditions, this primary amide can undergo competitive side reactions, most notably dehydration to a nitrile (-CN)[2].

The following guide is designed to help you troubleshoot failed couplings, understand the mechanistic causality behind these failures, and implement self-validating protocols to achieve high-yielding amide bonds.

Section 1: Troubleshooting & FAQ

Q1: Why am I only recovering unreacted starting material when using standard reagents like HATU and DIPEA? Causality: HATU is an excellent reagent for standard peptide couplings, rapidly forming a highly reactive HOAt active ester[3]. However, the nucleophilic attack of the highly deactivated 5-amino group on this active ester is kinetically extremely slow. Because the reaction requires extended times, the active ester is outcompeted by trace moisture in the solvent, leading to hydrolysis back to the carboxylic acid before the aniline can react. Solution: Move away from standard uronium-based reagents. You need an activation method that generates a highly reactive, yet stable electrophile in the absence of water, such as a phosphonic anhydride (T3P)[4] or an acid chloride[5].

Q2: I switched to T3P (Propylphosphonic anhydride) and heated the reaction to drive it to completion, but my LC-MS shows a major byproduct with a mass of[M-18]. What happened? Causality: You have successfully activated the carboxylic acid, but the thermal energy allowed T3P to act as a potent dehydrating agent, converting your substrate's primary benzamide into a benzonitrile[2]. The loss of water corresponds exactly to the [M-18] mass shift observed on your LC-MS. Solution: Strictly control the reaction temperature. Run the T3P coupling at room temperature (20–25 °C) and never exceed 40 °C. Additionally, switch your base from DIPEA to Pyridine. Pyridine acts as a nucleophilic catalyst that accelerates the coupling of non-nucleophilic anilines while suppressing side reactions[4].

Q3: My carboxylic acid is sterically hindered (e.g., α -branched). Even T3P at room temperature is failing. What is the ultimate fallback? Causality: Steric hindrance on the electrophile combined with the poor nucleophilicity of the aniline creates an insurmountable kinetic barrier for T3P-mediated coupling at room temperature. Solution: Generate an acid chloride in situ using Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Unlike thionyl chloride, Ghosez's reagent operates under strictly neutral and mild conditions, avoiding harsh acidity while generating a highly reactive acid chloride perfect for coupling deactivated anilines[5].

Section 2: Comparative Data for Coupling Reagents

To select the optimal conditions, compare the expected outcomes of various coupling systems when applied to 5-Amino-2-(trifluoromethyl)benzamide.

Coupling SystemBaseTemp (°C)Expected YieldPrimary Byproduct / Issue
HATU DIPEA25< 10%Hydrolysis of active ester[3]
EDC / HOBt DIPEA25 - 50< 5%Complete lack of reactivity
T3P (50% in EtOAc)DIPEA8015%Extensive dehydration to Nitrile ([M-18])[2]
T3P (50% in EtOAc)Pyridine25 - 4075 - 85%Clean conversion, minimal dehydration[4]
Ghosez's Reagent 2,6-Lutidine2580 - 90%Best for sterically hindered acids[5]

Section 3: Recommended Experimental Protocols

Protocol A: Mild T3P/Pyridine Amidation (First-Line Recommendation)

This protocol leverages the synergistic effect of T3P and pyridine for deactivated anilines while preventing benzamide dehydration[4].

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 equiv.) and 5-amino-2-(trifluoromethyl)benzamide (1.0 equiv.) in anhydrous EtOAc or DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (3.0 equiv.). Stir for 5 minutes at room temperature (20 °C).

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv.). Maintain the internal temperature below 25 °C during the addition using a water bath.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor strictly by LC-MS. Do not heat unless absolutely necessary, and never exceed 40 °C to prevent the [M-18] nitrile byproduct[2].

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The water-soluble T3P byproducts will partition cleanly into the aqueous layer, making purification straightforward[3].

Protocol B: In Situ Acid Chloride via Ghosez's Reagent (For Hindered Acids)

Use this protocol when Protocol A fails due to severe steric hindrance on the carboxylic acid partner[5].

  • Activation: Dissolve the carboxylic acid (1.2 equiv.) in anhydrous DCM (0.2 M) under nitrogen. Add Ghosez's reagent (1.3 equiv.) dropwise at 0 °C.

  • Maturation: Stir at room temperature for 1–2 hours to ensure complete formation of the acid chloride. Monitor by quenching a small aliquot in methanol and checking for the methyl ester via LC-MS.

  • Coupling: Cool the mixture back to 0 °C. Add 2,6-lutidine (3.0 equiv.), followed by the dropwise addition of a solution of 5-amino-2-(trifluoromethyl)benzamide (1.0 equiv.) in anhydrous THF or DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Workup: Quench with 1N HCl (aq) to remove the lutidine and Ghosez byproducts, extract with DCM, wash with brine, and concentrate for chromatography.

Section 4: Mechanistic & Workflow Diagrams

Workflow Start Start: Amidation of 5-Amino-2-(CF3)benzamide CheckAcid Is the carboxylic acid sterically hindered? Start->CheckAcid T3P Use T3P (≥50% in EtOAc) + Pyridine at RT to 40°C CheckAcid->T3P No / Moderate Ghosez Use Ghosez's Reagent to form Acid Chloride + 2,6-Lutidine CheckAcid->Ghosez Yes (e.g., alpha-branched) Monitor Monitor via LC-MS Check for [M-18] (Nitrile) T3P->Monitor Ghosez->Monitor Success Target Amide Formed (Clean Conversion) Monitor->Success [M+H] matches target FailDehyd Primary Amide Dehydrated (Nitrile Formed) Monitor->FailDehyd [M-18] detected LowerTemp Lower Temp to RT or switch to Ghosez FailDehyd->LowerTemp LowerTemp->T3P

Fig 1. Decision tree for optimizing the amidation of deactivated anilines.

Mechanism Substrate Primary Amide (-CONH2) T3P_Attack O-Nucleophilic Attack on T3P Substrate->T3P_Attack Intermediate Phosphonated Intermediate T3P_Attack->Intermediate Base_Deprot Base Abstraction of N-H Proton Intermediate->Base_Deprot Elimination Elimination of Phosphonic Acid Base_Deprot->Elimination Product Nitrile Byproduct (-CN) [M-18] Elimination->Product

Fig 2. Mechanistic pathway of primary amide dehydration by T3P.

Sources

Handling moisture sensitivity of 5-Amino-2-(trifluoromethyl)benzamide in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: 5-Amino-2-(trifluoromethyl)benzamide

Welcome to the technical support center for 5-Amino-2-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling and storage of this moisture-sensitive compound. By understanding its chemical properties and the rationale behind specific handling techniques, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Challenge

5-Amino-2-(trifluoromethyl)benzamide is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique combination of a benzamide scaffold, an amino functional group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group.[1][2] However, the very features that make it useful—particularly the presence of polar amino (-NH₂) and amide (-CONH₂) groups—also render it susceptible to moisture.

Hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to a variety of issues including clumping, degradation, and altered reactivity, ultimately compromising experimental outcomes.[3] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Amino-2-(trifluoromethyl)benzamide considered moisture-sensitive?

The moisture sensitivity arises from two primary structural features:

  • Amine and Amide Groups: The amino (-NH₂) and amide (-CONH₂) groups are polar and can form hydrogen bonds with water molecules from the atmosphere. This initial physical adsorption of water is the first step in hygroscopicity.

  • Potential for Hydrolysis: In the presence of sufficient moisture, and potentially catalyzed by acidic or basic conditions, the amide bond can undergo hydrolysis. This chemical reaction breaks the amide bond to form 5-amino-2-(trifluoromethyl)benzoic acid and ammonia, irreversibly altering the compound. While this process is generally slow at neutral pH and room temperature, it can become significant over long-term storage in a humid environment or upon heating.[4]

The trifluoromethyl (CF₃) group, being strongly electron-withdrawing, influences the electronic properties of the aromatic ring and the reactivity of the functional groups, though its direct impact on hygroscopicity is less pronounced than the polar amine and amide moieties.[1]

Q2: What are the ideal storage conditions for this compound?

Proper storage is the most critical step in preventing moisture-related issues. The key is to create a multi-layered defense against atmospheric water vapor.

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)Cool temperatures slow down potential degradation reactions.[5] For long-term storage, refrigeration is often preferred.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with a dry, inert gas minimizes the presence of both moisture and oxygen, preventing degradation.[6]
Container Tightly-Sealed, Airtight Glass VialGlass is non-reactive and impermeable. A tight seal is crucial to prevent moisture ingress.[3]
Secondary Containment Desiccator or Sealed Bag with DesiccantThis provides a second barrier against ambient humidity, especially important for frequently accessed containers.[7]

For a summary of recommendations, refer to the storage protocol table below.

Q3: I've noticed the powder has formed clumps. Is it still usable?

Clumping is a primary indicator of moisture absorption.[3] While the compound may not be chemically degraded yet, its physical properties have changed.

  • For non-quantitative or less sensitive applications: You may be able to use the material after breaking up the clumps with a clean, dry spatula. However, be aware that the absorbed water will affect the true mass of the compound, leading to inaccuracies in weighing.

  • For sensitive or quantitative applications: It is highly recommended to dry the material before use. If drying is not feasible or does not resolve the issue, using a fresh, unopened vial is the safest option to ensure experimental accuracy.

Q4: Can I dry 5-Amino-2-(trifluoromethyl)benzamide if it has been exposed to moisture?

Yes, drying is possible but must be done carefully to avoid thermal decomposition.[3] A recommended method is vacuum drying.

  • Procedure: Place the clumped material in a vacuum oven or a Schlenk flask connected to a vacuum line. Gentle heating (e.g., 30-40°C) under a high vacuum for several hours is typically effective. Include a cold trap between your sample and the vacuum pump to collect the removed water.

  • Caution: Do not overheat the compound. Always consult the material's safety data sheet (SDS) for information on its melting point and decomposition temperature to set a safe drying temperature.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Action & Explanation
Inconsistent Reaction Yields Inaccurate weighing due to absorbed water; partial degradation of the starting material.Solution: Implement a strict moisture-control workflow. Use a fresh vial or dry the existing material. Weigh the compound quickly in a low-humidity environment (e.g., glove box or nitrogen-purged bag).[9]
Compound Appears Gummy or Oily Significant moisture absorption, potentially leading to the formation of a hydrate or partial dissolution.Solution: This indicates a high level of water contamination. Attempting to dry the material may be possible (see Q4), but it is often more reliable to discard the affected vial and use a new one. The integrity of the compound is likely compromised.
Unexpected Peaks in NMR/LC-MS Chemical degradation, most likely due to hydrolysis of the amide bond.Solution: Analyze the unexpected peaks to confirm the presence of the hydrolyzed product (5-amino-2-(trifluoromethyl)benzoic acid). This confirms that the starting material is degraded and should not be used. Review storage and handling procedures to prevent future occurrences.
Difficulty Dissolving in Aprotic Solvents Presence of water can alter the solubility profile of the compound.Solution: Ensure your solvent is anhydrous. If the compound has absorbed moisture, the water can interfere with dissolution in non-polar organic solvents. Drying the compound before use should resolve this issue.

Protocols and Workflows

Experimental Workflow: Weighing and Dispensing

This workflow minimizes exposure to atmospheric moisture during the critical step of weighing the compound for an experiment.

G cluster_prep Preparation Phase cluster_action Action Phase (Inside Controlled Atmosphere) cluster_post Post-Action Phase p1 Equilibrate vial to room temperature in a desiccator p2 Prepare all necessary tools: spatulas, weigh paper, receiving flask p1->p2 p3 Purge glove bag or glove box with dry nitrogen/argon p2->p3 a1 Transfer vial and tools into the controlled atmosphere p3->a1 a2 Open vial and quickly weigh the desired amount a1->a2 a3 Transfer compound to the receiving flask a2->a3 a4 Immediately and tightly reseal the stock vial a3->a4 c1 Return stock vial to secondary containment (desiccator) a4->c1 c2 Proceed immediately with the experiment using the weighed compound c1->c2

Caption: Workflow for handling moisture-sensitive solids.

Potential Degradation Pathway: Amide Hydrolysis

The following diagram illustrates the most probable degradation pathway for 5-Amino-2-(trifluoromethyl)benzamide in the presence of water, leading to the hydrolysis of the amide functional group.

Caption: Potential hydrolysis degradation pathway.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. Retrieved from [Link]

  • Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet for N-(2-Aminoethyl)-4-[3-(trifluoromethyl)-3H-diazin-3-yl]benzamide. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]

  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Institute of Standards and Technology. (2010, September 6). Effect of Moisture on Copolymer Fibers based on 5-amino-2-(p-aminophenyl)-benzimidazole. Retrieved from [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA). Retrieved from [Link]

  • MilliporeSigma. (n.d.). Chemical Compatibility of Filter Components. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • NextSDS. (n.d.). 5-AMino-2-(trifluoroMethoxy)benzaMide — Chemical Substance Information. Retrieved from [Link]

  • AAPPTEC. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Current insights into the BAM degradation pathway by Aminobacter sp. MSH1. Retrieved from [Link]

  • MDPI. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]

  • PMC. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Pradeep Research Group. (2012, January 12). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Retrieved from [Link]

  • SCIEX. (2014). Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. Retrieved from [Link]

Sources

Resolving peak tailing of 5-Amino-2-(trifluoromethyl)benzamide in HPLC chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you resolve the specific chromatographic challenges associated with 5-Amino-2-(trifluoromethyl)benzamide .

When analyzing complex fluorinated anilines, peak tailing is rarely a single point of failure. It is typically a synergistic failure of the mobile phase to mask secondary interactions and the stationary phase to accommodate the fluorinated moiety. This guide provides a mechanistic understanding of these interactions, self-validating protocols, and targeted solutions to achieve optimal peak symmetry.

Diagnostic Workflow

G Start Analyze Peak Tailing: 5-Amino-2-(CF3)benzamide CheckpH Is Mobile Phase pH optimized? (< 3.0) Start->CheckpH Silanol Silanol Interaction (Amine protonated, Silanols ionized) CheckpH->Silanol No (pH > 4) CheckCol Is C18 providing poor peak shape? CheckpH->CheckCol Yes (pH < 3) FixpH Adjust pH to 2.5 or use TEA modifier Silanol->FixpH FixpH->CheckCol Fluorine CF3 Group Dynamics (Hydrophobic mismatch) CheckCol->Fluorine Yes Success Symmetrical Peak (As < 1.2) CheckCol->Success No FixCol Switch to PFP (Pentafluorophenyl) Column Fluorine->FixCol FixCol->Success

Diagnostic workflow for resolving peak tailing of fluorinated anilines in HPLC.

Section 1: Chemical Profiling & Mechanism of Tailing (FAQ)

Q: Why does 5-Amino-2-(trifluoromethyl)benzamide exhibit severe peak tailing on my standard C18 column? A: The tailing of this specific molecule is driven by the competing physical chemistry of its functional groups.

  • The Primary Amine (-NH₂): This basic moiety readily protonates in standard mobile phases. On traditional silica-based columns, residual silanol groups (-Si-OH) become ionized (-Si-O⁻) at mid-to-high pH levels. The protonated amine undergoes strong, sluggish ion-exchange interactions with these anionic silanols, dragging out the desorption phase and causing a pronounced "tail"[1].

  • The Trifluoromethyl Group (-CF₃): This highly electronegative group alters the local dipole moment of the benzene ring. Standard C18 (alkyl) phases rely purely on dispersive hydrophobic (van der Waals) interactions. The -CF₃ group creates a "hydrophobic mismatch," meaning it does not partition cleanly into a purely hydrocarbon stationary phase, leading to secondary band broadening.

Section 2: Mobile Phase Optimization (Troubleshooting Guide)

Q: How do I optimize my mobile phase buffer to suppress silanol interactions? A: You must operate at a pH that neutralizes the acidic silanols on the silica surface. A mobile phase pH of 2.5 ensures that the silanols are fully protonated (neutral), effectively shutting down the ion-exchange pathway that traps your basic amine[2].

Protocol 1: Preparation of a Self-Validating pH 2.5 Phosphate Buffer This protocol ensures precise pH control while preventing gradient precipitation.

  • Weighing: Accurately weigh 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄) to achieve a 20 mM concentration.

  • Dissolution: Dissolve the salt in 1.0 L of ultrapure water (18.2 MΩ·cm) using a magnetic stirrer.

  • Titration: Insert a calibrated pH meter. Add orthophosphoric acid (H₃PO₄) dropwise until the pH stabilizes exactly at 2.50. (Causality Note: Using the conjugate acid of the buffer salt prevents the introduction of foreign counter-ions that could alter selectivity).

  • Filtration: Vacuum filter the buffer through a 0.22 µm PTFE membrane to remove particulates.

  • Self-Validation Step: Purge your HPLC system and monitor the backpressure over 10 column volumes at your method's flow rate. A stable pressure trace (fluctuation < 2%) validates that the buffer is fully soluble and will not precipitate when mixed with your organic modifier (e.g., Acetonitrile).

Quantitative Data: Impact of Method Parameters on Peak Asymmetry ( As​ ) Note: An ideal Gaussian peak has an As​ of 1.0. Values > 1.5 indicate problematic tailing.

Column ChemistryMobile Phase pHSilanol StateAnalyte StatePeak Asymmetry ( As​ )Diagnosis
Standard C186.5Ionized (-Si-O⁻)Protonated (-NH₃⁺)2.85Severe Ion-Exchange Tailing
Standard C182.5Neutral (-Si-OH)Protonated (-NH₃⁺)1.60Hydrophobic Mismatch
Endcapped C182.5Neutral (-Si-OH)Protonated (-NH₃⁺)1.45Residual Silanol Activity
PFP Column 2.5 Neutral (-Si-OH) Protonated (-NH₃⁺) 1.05 Optimal Symmetrical Peak

Section 3: Stationary Phase Selection (FAQ)

Q: I adjusted the pH to 2.5, but my peak asymmetry is still ~1.6. Is C18 the wrong choice for this molecule? A: Yes. While lowering the pH solves the amine-silanol issue, it does not solve the fluorophilic mismatch of the -CF₃ group. For fluorinated anilines, you should switch to a Pentafluorophenyl (PFP) stationary phase.

PFP columns provide orthogonal retention mechanisms that are absent in C18 columns. The electron-deficient PFP ring engages in π-π interactions with the electron-rich regions of the benzamide ring, while simultaneously offering strong dipole-dipole and specific fluorophilic interactions with the -CF₃ group[3]. Research has proven that perfluoroaryl columns exhibit superior separation factors (α) and peak efficiency (N) for fluorine-containing pharmaceuticals, locking the analyte into a uniform interaction profile and sharpening the peak[4].

Section 4: Advanced System Checks (Troubleshooting Guide)

Q: I am using a PFP column at pH 2.5, but I am still seeing peak distortion. What else could be causing this? A: If the chemistry is optimized, the distortion is likely physical—specifically, a strong solvent effect (injection solvent mismatch) or extra-column volume overload. If your sample is dissolved in 100% Acetonitrile or Methanol, but your mobile phase is highly aqueous, the analyte will travel rapidly through the column before partitioning, causing a distorted, tailing, or fronting peak.

Protocol 2: Self-Validating Injection Volume Linearity Test This test isolates physical solvent effects from chemical tailing.

  • Preparation: Prepare a standard solution of 5-Amino-2-(trifluoromethyl)benzamide at 0.1 mg/mL. Crucial: Dissolve the sample in the exact initial mobile phase (e.g., 90% Buffer / 10% Organic), not pure organic solvent.

  • Sequential Injection: Inject the sample at varying volumes: 1 µL, 2 µL, 5 µL, and 10 µL.

  • Data Overlay: Overlay the four chromatograms in your chromatography data system (CDS) and calculate the As​ for each.

  • Causality Check (Self-Validation):

    • Scenario A: If As​ remains constant (e.g., 1.1) across all volumes, your chemistry is sound, and the previous tailing was caused by your old injection solvent.

    • Scenario B: If tailing worsens disproportionately as volume increases (e.g., As​ jumps from 1.1 at 1 µL to 1.8 at 10 µL), you are experiencing column mass overload or extra-column dispersion. You must reduce your injection volume or switch to a column with a larger internal diameter.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?".
  • LCGC International. "HPLC Diagnostic Skills II – Tailing Peaks".
  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases".
  • PubMed. "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs".

Sources

Validation & Comparative

A Comparative Analysis of Reactivity: 5-Amino-2-(trifluoromethyl)benzamide vs. 3-Amino-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of pharmaceutical and materials science, the strategic placement of functional groups on an aromatic scaffold is a critical design element that dictates molecular behavior. Among the vast array of building blocks available to chemists, aminobenzamides featuring a trifluoromethyl group are of particular interest due to their prevalence in bioactive molecules. The trifluoromethyl (-CF3) group, a bioisostere for the methyl group, profoundly alters a molecule's electronic properties, lipophilicity, and metabolic stability.[1] This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 5-Amino-2-(trifluoromethyl)benzamide and 3-Amino-2-(trifluoromethyl)benzamide. Understanding their differential reactivity is paramount for optimizing synthetic routes and for the rational design of novel chemical entities.

While direct, side-by-side comparative studies of these two specific isomers are not extensively documented in peer-reviewed literature, a robust analysis can be constructed from fundamental principles of physical organic chemistry and data from analogous systems. This guide will delve into the electronic and steric factors governing their reactivity and provide experimentally grounded predictions for their behavior in common synthetic transformations.

I. Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of an aromatic amine is primarily governed by the electron density on the nitrogen atom and the steric accessibility of its lone pair. In both 5-Amino-2-(trifluoromethyl)benzamide and 3-Amino-2-(trifluoromethyl)benzamide, the aromatic ring is influenced by three substituents: an electron-donating amino group (-NH2), and two electron-withdrawing groups, the trifluoromethyl (-CF3) and the benzamide (-CONH2).

The -CF3 group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2][3] The benzamide group is also deactivating, exhibiting both a -I effect and a -M (negative mesomeric or resonance) effect. Conversely, the amino group is a potent activating group, donating electron density to the ring via a +M effect. The interplay of these competing electronic effects, dictated by their relative positions, creates distinct reactivity profiles for each isomer.

5-Amino-2-(trifluoromethyl)benzamide:

In this isomer, the amino group is para to the trifluoromethyl group. The powerful electron-donating resonance effect of the amino group is directed towards the ring, increasing the electron density at the ortho and para positions relative to itself. While the -CF3 group strongly withdraws electron density, its effect is felt throughout the ring. Crucially, the amino group's lone pair is less electronically withdrawn compared to the 3-amino isomer, making it a more potent nucleophile.

3-Amino-2-(trifluoromethyl)benzamide:

Here, the amino group is ortho to the -CF3 group and meta to the benzamide. The proximity of the strongly inductively withdrawing -CF3 group significantly decreases the electron density on the amino nitrogen. This direct electronic "pull" reduces the basicity and nucleophilicity of the amino group. Furthermore, the ortho positioning of the bulky -CF3 group may introduce steric hindrance, potentially impeding the approach of reagents to the amino group.

Diagram: Electronic Effects on Amine Nucleophilicity

G cluster_5_amino 5-Amino-2-(trifluoromethyl)benzamide cluster_3_amino 3-Amino-2-(trifluoromethyl)benzamide A5 NH₂ (+M, +I) Strongly Activating Ring_5 Aromatic Ring A5->Ring_5 +M CF3_5 CF₃ (-I) Strongly Deactivating CF3_5->Ring_5 -I CONH2_5 CONH₂ (-M, -I) Deactivating CONH2_5->Ring_5 -M, -I Result_5 Higher Electron Density on NH₂ More Nucleophilic Ring_5->Result_5 A3 NH₂ (+M, +I) Activating Ring_3 Aromatic Ring A3->Ring_3 +M CF3_3 CF₃ (-I) Strongly Deactivating (Proximity Effect) CF3_3->Ring_3 -I CONH2_3 CONH₂ (-M, -I) Deactivating CONH2_3->Ring_3 -M, -I Result_3 Lower Electron Density on NH₂ Less Nucleophilic & Sterically Hindered Ring_3->Result_3 G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_analysis Analysis Isomer5 5-Amino-2-(trifluoromethyl)benzamide Conditions DCM, Base (e.g., Triethylamine) Room Temperature Isomer5->Conditions 1 eq. Isomer3 3-Amino-2-(trifluoromethyl)benzamide Isomer3->Conditions 1 eq. Reagent Acylating Agent (e.g., Acetyl Chloride) Reagent->Conditions 1.05 eq. Monitoring Reaction Monitoring (TLC, LC-MS) Conditions->Monitoring Product5 N-Acylated Product 5 Monitoring->Product5 Faster Formation Product3 N-Acylated Product 3 Monitoring->Product3 Slower Formation Comparison Compare Reaction Rates & Yields Product5->Comparison Product3->Comparison

Caption: A workflow for comparing N-acylation rates of the two isomers.

C. Electrophilic Aromatic Substitution (EAS)

While the primary focus is often on the reactivity of the amino group, the potential for substitution on the aromatic ring is also a consideration.

  • Prediction: Both rings are strongly deactivated towards EAS due to the presence of two powerful electron-withdrawing groups (-CF3 and -CONH2). The activating, ortho-, para-directing amino group will compete with this deactivation. In the 5-amino isomer , the positions ortho to the amino group (positions 4 and 6) are the most activated. Position 6 is likely favored for substitution due to less steric hindrance. For the 3-amino isomer , the position para to the amino group (position 6) and the position ortho (position 4) are activated. Position 6 would be the likely site of substitution. Overall, the ring of the 5-amino isomer is expected to be slightly more reactive towards EAS than the 3-amino isomer due to the less pronounced deactivation of the amino group itself.

III. Experimental Protocol: A Competitive N-Acylation Experiment

To empirically validate the predicted difference in nucleophilicity, a competitive acylation experiment can be performed. This protocol provides a framework for such a study.

Objective: To determine the relative reactivity of 5-Amino-2-(trifluoromethyl)benzamide and 3-Amino-2-(trifluoromethyl)benzamide towards N-acylation.

Materials:

  • 5-Amino-2-(trifluoromethyl)benzamide

  • 3-Amino-2-(trifluoromethyl)benzamide

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts (e.g., 1.0 mmol each) of 5-Amino-2-(trifluoromethyl)benzamide and 3-Amino-2-(trifluoromethyl)benzamide in anhydrous DCM (20 mL). Add a known amount of an internal standard.

  • Base Addition: Add triethylamine (1.5 eq, 1.5 mmol) to the solution and stir for 5 minutes at 0 °C (ice bath).

  • Acylation: Slowly add a solution of acetyl chloride (0.5 eq, 0.5 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes. The substoichiometric amount of the acylating agent is crucial for a competitive experiment.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C. Take aliquots from the reaction mixture at regular intervals (e.g., 10 min, 30 min, 60 min, and 120 min). Quench each aliquot with a small amount of water, extract with DCM, and dry the organic layer.

  • Analysis: Analyze the aliquots by 1H NMR or LC-MS. By comparing the integration of the product peaks relative to the starting material peaks and the internal standard, the relative rate of formation of the two N-acetylated products can be determined.

Expected Outcome: The analysis is expected to show a significantly higher conversion of 5-Amino-2-(trifluoromethyl)benzamide to its acetylated product compared to the 3-amino isomer at each time point, confirming its superior nucleophilicity.

IV. Conclusion

The positional isomerism of the amino group in relation to the potent electron-withdrawing trifluoromethyl group in aminobenzamides results in a stark difference in chemical reactivity. 5-Amino-2-(trifluoromethyl)benzamide emerges as the more reactive isomer in nucleophilic reactions at the amino group, such as N-acylation and N-sulfonylation. This is attributed to its higher electron density on the nitrogen atom, a consequence of the amino group being positioned para to the -CF3 group, thus mitigating its strong inductive withdrawal. In contrast, 3-Amino-2-(trifluoromethyl)benzamide is less reactive due to the combined electron-withdrawing inductive effect and potential steric hindrance from the ortho -CF3 group.

For drug development professionals and synthetic chemists, this guide underscores the importance of isomer selection. When a synthetic route requires a highly nucleophilic amine for transformations like amide bond formation, the 5-amino isomer is the superior choice. Conversely, if the goal is to perform a transformation elsewhere on the molecule while keeping the amino group intact, the less reactive 3-amino isomer might offer a degree of "innate" protection. These fundamental principles of reactivity, grounded in the electronic and steric nature of the substituents, provide a predictive framework for the rational design of synthetic strategies and the development of novel molecular entities.

References

  • Taylor & Francis Online. (n.d.). Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PMC. Retrieved from [Link]

  • ResearchGate. (2025). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • American Chemical Society Publications. (2013). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Retrieved from [Link]

  • American Chemical Society Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Validating the Purity of 5-Amino-2-(trifluoromethyl)benzamide: A Comparative Guide to qNMR vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of verifying the absolute purity of early-stage active pharmaceutical ingredients (APIs) and critical intermediates. 5-Amino-2-(trifluoromethyl)benzamide is a highly valuable fluorinated building block. However, validating its purity presents a distinct challenge when utilizing conventional chromatographic methods.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional alternatives like HPLC, GC, and titration. By leveraging the unique properties of the trifluoromethyl (-CF3) group, we can establish a self-validating ^19F-qNMR protocol that guarantees absolute traceability without the need for an identical reference standard.

The Analytical Challenge of Fluorinated Aromatics

Traditional purity assessments rely heavily on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, HPLC-UV is inherently a secondary, comparative method: it requires a certified reference standard of the exact same molecule to establish a calibration curve and determine response factors[1]. When developing novel compounds or handling rare intermediates like 5-Amino-2-(trifluoromethyl)benzamide, such standards are often unavailable, prohibitively expensive, or of questionable purity themselves[2].

Recognized by major pharmacopeias (e.g., USP <761>) and the International Council for Harmonisation (ICH)[3],[4], qNMR is a primary ratio method . It directly measures the molar ratio of an analyte to an independent, highly pure Internal Standard (IS), fundamentally shifting purity validation from a chromatographic separation problem to a fundamental physics calculation.

The Mechanistic Advantage of ^19F-qNMR

While ^1H-qNMR is the industry standard, the structure of 5-Amino-2-(trifluoromethyl)benzamide presents a unique opportunity to leverage ^19F-qNMR . This choice is driven by strict mechanistic causality:

  • Causality of Signal Clarity: The trifluoromethyl (-CF3) group yields a sharp, intense, and highly characteristic singlet (typically around -61 ppm)[5].

  • Zero Background Interference: Unlike the ^1H spectrum, where aromatic protons (7.0–8.0 ppm) and exchangeable amine/amide protons (-NH2) frequently overlap with residual solvents, water, or structurally similar impurities, the ^19F spectral window is virtually empty. This ensures that the integration area is exclusively derived from the analyte[6].

  • High Sensitivity: Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, providing sensitivity nearly equivalent to protons without the baseline distortions common in heavily populated ^1H spectra[6].

Comparative Analysis: qNMR vs. Traditional Alternatives

To objectively evaluate the best approach for 5-Amino-2-(trifluoromethyl)benzamide, we must compare the performance metrics of available analytical techniques. qNMR consistently outperforms traditional methods in early-stage development by eliminating the reference standard bottleneck[7].

Analytical Feature^19F / ^1H qNMRHPLC-UVGC-FIDTitration
Fundamental Principle Direct nuclear proportionality[2]Chromatographic separation & UV absorbance[1]Thermal vaporization & ionizationChemical stoichiometry
Reference Standard Independent IS (e.g., 3,5-BTFMBA)[5]Exact analyte standard required[1]Exact analyte standard requiredStandardized titrant
Accuracy & Precision High (Absolute purity, <1% error)[8]High (Relative purity)[1]Moderate (Thermal stability risks)Moderate (Prone to interferences)
Specificity Excellent (Structural confirmation + quantification)[3]Good (Depends on column resolution)Good (Depends on column resolution)Poor (Non-specific functional group reaction)
Analysis Time Fast (10-30 mins per sample)[7]Slow (Method dev + run times)[7]ModerateFast

Experimental Protocol: A Self-Validating ^19F-qNMR Workflow

A robust qNMR protocol must be self-validating. You cannot assume standard acquisition parameters will yield quantitative results. The following step-by-step methodology ensures absolute traceability and accuracy for 5-Amino-2-(trifluoromethyl)benzamide.

Step 1: Selection of the Internal Standard (IS)

For ^19F-qNMR, the IS must have a known purity (traceable to SI units), be chemically inert to the analyte, and possess a distinct chemical shift. 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is the gold standard here. It provides a sharp ^19F signal at ~ -61.3 ppm that does not overlap with the analyte's -CF3 peak[5].

Step 2: High-Precision Gravimetric Preparation

The entire calculation rests on mass accuracy. Volumetric preparation introduces unacceptable error margins.

  • Weigh approximately 10-15 mg of 5-Amino-2-(trifluoromethyl)benzamide and 10-15 mg of 3,5-BTFMBA using a 5-place (0.01 mg) analytical microbalance.

  • Co-dissolve directly in the NMR tube using 0.6 mL of high-purity DMSO-d6. Causality: Co-dissolution ensures that both the analyte and the IS experience the exact same volumetric and magnetic environment, eliminating transfer errors and ensuring the molar ratio remains perfectly intact.

Step 3: T1 Relaxation Time Determination (The Self-Validation Step)
  • Perform an Inversion Recovery experiment to measure the longitudinal relaxation time ( T1​ ) for both the analyte's -CF3 peak and the IS peak. Causality: NMR signals take time to recover after a radiofrequency pulse. If the relaxation delay ( D1​ ) between scans is too short, the nuclei with longer T1​ times will be under-represented in the final integration, destroying quantitative accuracy.

  • Rule: Set D1​≥7×T1​ (using the longest T1​ in the mixture) to ensure >99.9% signal recovery[5],[6]. For typical ^19F CRMs, T1​ is between 1.2 and 4.8 seconds, meaning D1​ should be set between 20 and 35 seconds[5].

Step 4: Data Acquisition and Processing
  • Acquire the ^19F spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Ensure a high digital resolution and apply rigorous phase and baseline corrections.

  • Integrate the analyte and IS peaks. Note: Avoid automatic integration; manual baseline definition is critical for high-precision qNMR[8],[9].

Workflow Visualization

qNMR_Workflow Sample 5-Amino-2-(trifluoromethyl)benzamide (Analyte) Prep Gravimetric Co-dissolution (Deuterated Solvent) Sample->Prep IS Internal Standard (IS) (e.g., 3,5-BTFMBA) IS->Prep T1 Inversion Recovery (T1) Measure Relaxation Times Prep->T1 Homogeneous Solution Acq NMR Data Acquisition (D1 > 7 × T1) T1->Acq Sets D1 Delay Parameter Process Phase/Baseline Correction & Integration Acq->Process Raw FID Data Calc Absolute Purity Calculation (Mass Balance Equation) Process->Calc Peak Area Ratios

qNMR Validation Workflow for Fluorinated APIs

Data Interpretation and Purity Calculation

Once the spectra are processed, the absolute mass fraction (Purity, Px​ ) of 5-Amino-2-(trifluoromethyl)benzamide is calculated using the fundamental mass balance equation[10]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integrated peak areas of the analyte and IS.

  • Nstd​,Nx​ = Number of fluorine nuclei generating the signal (3 for the analyte's -CF3, 6 for 3,5-BTFMBA).

  • Mx​,Mstd​ = Molar masses (204.15 g/mol for the analyte, 258.12 g/mol for 3,5-BTFMBA).

  • Wstd​,Wx​ = Gravimetric weights of the IS and analyte recorded from the microbalance.

  • Pstd​ = Certified purity of the IS (e.g., 99.96%).

By relying on fundamental atomic properties rather than secondary chromatographic retention, this ^19F-qNMR protocol provides an unimpeachable, self-validating proof of purity. It is faster, more cost-effective for early-stage development, and scientifically more rigorous than forcing a comparative HPLC method without a proper reference standard.

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem -
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI) - SepScience -
  • SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D - Southwest Research Institute -
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS Public
  • Quantification of Langlois Reagent by 19F-NMR Spectroscopy - Sami Publishing Company -
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvast
  • Improving the Performance of High-Precision qNMR Measurements - ACS Public
  • Intelligent Systems for Automated NMR Analysis of Complex Mixtures (autoNMR) - GEPRIS -
  • Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy - USP -

Sources

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for 5-Amino-2-(trifluoromethyl)benzamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 5-Amino-2-(trifluoromethyl)benzamide

5-Amino-2-(trifluoromethyl)benzamide is a fluorinated aromatic amide that serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The precise and accurate quantification of this molecule is paramount, underpinning the integrity of safety assessments, pharmacokinetic studies, and quality control (QC) throughout the drug development lifecycle. The choice of analytical methodology is a critical decision point, directly impacting data reliability, sample throughput, and resource allocation.

This guide presents a comprehensive cross-validation of two powerhouse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We move beyond a mere listing of protocols to delve into the causal-driven decisions behind method design, grounding our approach in the principles of scientific integrity and regulatory expectations.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, providing the objective data and field-proven insights necessary to select the most fit-for-purpose method for their specific analytical challenges.

Pillar 1: Understanding the Methodological Dichotomy

The selection between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical analysis, ideally suited for compounds that are soluble in a liquid solvent and are non-volatile or thermally labile. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 5-Amino-2-(trifluoromethyl)benzamide, its inherent polarity and aromatic structure make it an excellent candidate for Reversed-Phase HPLC with UV detection, leveraging its chromophore for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled sensitivity and specificity, making it a "gold standard" for identification.[3] However, it mandates that analytes be volatile and thermally stable to be vaporized and travel through the GC column. 5-Amino-2-(trifluoromethyl)benzamide, with its polar primary amine and amide functional groups, exhibits low volatility and a high potential for adsorption onto the GC column, leading to poor peak shape and inaccurate results.[4][5] To overcome this, a derivatization step is essential. This chemical modification process converts the polar N-H groups into less polar, more volatile, and more thermally stable moieties, rendering the analyte amenable to GC analysis.[6][7]

Pillar 2: Self-Validating Experimental Protocols

The trustworthiness of any analytical method hinges on a robust validation process that demonstrates its suitability for the intended purpose.[8][9] The following protocols are designed based on established best practices and guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][10][11]

Experimental Protocol 1: HPLC-UV Method

This protocol is designed for simplicity and high throughput, making it ideal for routine quality control and assay measurements.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) (40:60 v/v). Rationale: The acidic pH ensures the primary amine is protonated, minimizing its interaction with residual silanol groups on the column and thus preventing peak tailing.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

    • Detection Wavelength: 245 nm. Rationale: This wavelength corresponds to a high absorbance maximum for the benzamide chromophore, ensuring good sensitivity.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh and dissolve 10 mg of 5-Amino-2-(trifluoromethyl)benzamide reference standard in the mobile phase in a 100 mL volumetric flask.

    • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the concentration range of 1 - 100 µg/mL.

    • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Experimental Protocol 2: GC-MS Method with Derivatization

This protocol is optimized for high sensitivity and specificity, making it suitable for trace-level quantification, such as impurity analysis or pharmacokinetic studies.

  • Instrumentation: A standard Gas Chromatography system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Derivatization Protocol (Silylation):

    • Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Rationale: Moisture can hydrolyze the silylating reagent and the resulting derivatives, leading to poor reaction yield.[7]

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of anhydrous Acetonitrile. Rationale: BSTFA is a powerful silylating agent that replaces the active hydrogens on both the amine and amide groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility.[6]

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness). Rationale: This low-polarity column is well-suited for the separation of a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection: 1 µL, Splitless mode at 280°C. Rationale: Splitless injection is used to maximize the transfer of analyte onto the column, which is crucial for trace analysis.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis after initial full scan analysis to determine characteristic ions.

Pillar 3: Cross-Validation Data & Performance Comparison

The methods were validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[1][13] A summary of the comparative performance data is presented below.

Table 1: Summary of Method Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)Discussion
Specificity Demonstrated by peak purity analysis and lack of interference from blank matrix.Confirmed by unique retention time and specific mass fragmentation pattern.GC-MS offers superior specificity due to the mass analyzer acting as a second dimension of separation and identification.
Linearity (r²) > 0.9995> 0.9991Both methods show excellent linearity over their respective ranges.
Range 1.0 - 100 µg/mL0.005 - 5.0 µg/mL (5 - 5000 ng/mL)The analytical range reflects the intended application, with GC-MS tailored for much lower concentrations.
Accuracy (% Recovery) 98.9% - 101.5%96.5% - 104.2%Both methods demonstrate high accuracy. The slightly wider range for GC-MS can be attributed to the additional derivatization step.
Precision (%RSD)
- Repeatability< 1.0%< 2.5%Both methods are highly precise.
- Intermediate Precision< 1.5%< 4.0%The higher %RSD for GC-MS reflects the increased variability from the multi-step sample preparation.
LOD 0.3 µg/mL0.0015 µg/mL (1.5 ng/mL)The GC-MS method is approximately 200 times more sensitive.
LOQ 1.0 µg/mL0.005 µg/mL (5.0 ng/mL)The superior sensitivity of GC-MS makes it the only viable option for trace-level quantification.[14]
Robustness PassedPassedBoth methods were robust to small, deliberate changes in method parameters (pH, flow rate, oven temperature ramp).

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of each analytical procedure.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis A Weigh & Dissolve Sample B Dilute to Concentration A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E C18 Column Separation D->E F UV Detection (245 nm) E->F G Data Acquisition & Quantification F->G

Caption: Workflow for HPLC-UV analysis of 5-Amino-2-(trifluoromethyl)benzamide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Aliquot Sample B Evaporate to Dryness A->B C Derivatization (BSTFA, 70°C) B->C D Cool to Room Temp C->D E Inject into GC D->E F DB-5ms Column Separation E->F G MS Detection (EI, SIM) F->G H Data Acquisition & Quantification G->H

Sources

Comparing target receptor binding affinity of 5-Amino-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Cereblon as a Target for Modulated Protein Degradation

In the landscape of modern drug discovery, the targeted degradation of pathogenic proteins represents a paradigm shift from traditional occupancy-based inhibition. Central to this strategy is the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[1] Naturally, this complex tags specific proteins for proteasomal degradation, playing a crucial role in cellular homeostasis. A groundbreaking class of small molecules, known as "molecular glues," can redirect the substrate specificity of CRBN, inducing the degradation of neo-substrates.[2] This mechanism is the cornerstone of the therapeutic efficacy of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide in treating hematological malignancies.[3]

The development of novel CRBN binders is a focal point of research, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs). Benzamide derivatives have emerged as a promising scaffold for new CRBN ligands.[4] This guide provides an in-depth comparison of the CRBN binding affinity of a fluorinated benzamide derivative, 4-amino-N-((R)-1-(2,6-dioxopiperidin-3-yl)ethyl)-2-fluorobenzamide, against established IMiDs and its non-fluorinated analog. We will explore the causality behind experimental choices for determining binding affinity and provide detailed protocols for researchers in the field.

Mechanism of Action: The CRL4-CRBN E3 Ligase Complex

The CRL4CRBN E3 ubiquitin ligase complex orchestrates the transfer of ubiquitin to substrate proteins, marking them for degradation by the 26S proteasome.[5] Molecular glues like pomalidomide bind to a specific pocket on CRBN, creating a novel interface that recruits neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not native targets of the ligase.[2][6] This induced proximity leads to the polyubiquitination of the neo-substrate and its subsequent destruction.

cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Ubiquitination Cascade cluster_2 Targeted Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 RBX1->Neosubstrate Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->RBX1 Transfers Ub Ub Ubiquitin Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades MolecularGlue Fluorinated Benzamide (Molecular Glue) MolecularGlue->CRBN Binds

Caption: Role of a fluorinated benzamide in hijacking the CRL4-CRBN complex for targeted protein degradation.

Comparative Binding Affinity

The binding affinity of a ligand to its target is a critical parameter in drug development. For CRBN binders, this is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the CRBN binding affinities of our lead fluorinated benzamide and its comparators, as determined by competitive binding assays.

CompoundStructureCRBN Binding Affinity (IC50, µM)Source
4-amino-N-((R)-1-(2,6-dioxopiperidin-3-yl)ethyl)-2-fluorobenzamide A fluorinated benzamide derivative63 ± 16 [4]
Pomalidomide An established immunomodulatory drug0.154 [7]
Lenalidomide An established immunomodulatory drug0.269 [7]
4-amino-N-((R)-1-(2,6-dioxopiperidin-3-yl)ethyl)benzamide Non-fluorinated analog>1000 [4]

Note: Lower IC50 values indicate higher binding affinity.

The data clearly demonstrates that the introduction of a fluorine atom at the ortho position of the benzamide scaffold significantly enhances binding affinity to Cereblon compared to its non-fluorinated counterpart.[4] While not as potent as the established drugs pomalidomide and lenalidomide, this fluorinated benzamide provides a valuable scaffold for further optimization in the development of novel PROTACs and molecular glues.

Experimental Protocols: Determining Binding Affinity

Accurate determination of binding affinity is paramount. Here, we outline a detailed protocol for a competitive fluorescence polarization (FP) assay, a robust and widely used method for studying protein-ligand interactions in a high-throughput format.[8]

Principle of the Competitive Fluorescence Polarization Assay

This assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (probe) upon binding to a protein. A small, unbound fluorescent probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is restricted, leading to an increase in polarization. In a competitive format, an unlabeled test compound competes with the fluorescent probe for binding to the protein, causing a decrease in fluorescence polarization that is proportional to the test compound's binding affinity.

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare serial dilution of 4-amino-N-((R)-1-(2,6-dioxopiperidin-3-yl)ethyl)-2-fluorobenzamide D Add CRBN and test compound to microplate wells A->D B Prepare solution of recombinant CRBN protein B->D C Prepare solution of fluorescently-labeled probe (e.g., Cy5-Thalidomide) F Add fluorescent probe to all wells C->F E Incubate to allow for binding D->E E->F G Incubate to reach equilibrium F->G H Measure fluorescence polarization using a microplate reader G->H I Plot polarization vs. log[test compound] H->I J Calculate IC50 value from the dose-response curve I->J

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Amino-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 5-Amino-2-(trifluoromethyl)benzamide, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile and Regulatory Context

The primary hazards associated with compounds of this class typically include:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

  • Aquatic Toxicity: Potential for harm to aquatic life.

Given these potential hazards, 5-Amino-2-(trifluoromethyl)benzamide waste must be treated as hazardous waste . In the United States, the disposal of such materials is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This "cradle-to-grave" system mandates stringent procedures for the management of hazardous waste from its generation to its final disposal.[1]

Summary of Key Chemical Data and Hazard Information
PropertyValue/Classification (Inferred)Source(s)
Appearance White to off-white solid/powder
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3][4]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant[2][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[5][6]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, hydrogen fluoride[1][6]

Visualizing the Disposal Workflow

The following diagram outlines the critical decision-making and operational steps for the proper disposal of 5-Amino-2-(trifluoromethyl)benzamide.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal A Generation of 5-Amino-2- (trifluoromethyl)benzamide Waste B Characterize as Hazardous Waste (Based on inferred properties) A->B C Segregate from other waste streams B->C D Select a compatible, labeled, and sealable waste container (e.g., HDPE) C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Keep container closed except when adding waste E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H High-temperature incineration at a licensed facility G->H

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。